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2-Fluoro-6-hydroxy-4-methylpyridine Documentation Hub

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  • Product: 2-Fluoro-6-hydroxy-4-methylpyridine
  • CAS: 1227577-23-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Fluorinated and Hydroxylated Pyridines in Drug Development

An In-depth Technical Guide to the Synthesis and Chemistry of Hydroxymethylpyridines for Drug Discovery: A Case Study on the Conversion of 2-Fluoro-6-methylpyridine to 6-Methylpyridin-2-ol A Note to the Researcher: The c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Chemistry of Hydroxymethylpyridines for Drug Discovery: A Case Study on the Conversion of 2-Fluoro-6-methylpyridine to 6-Methylpyridin-2-ol

A Note to the Researcher: The compound "2-Fluoro-6-hydroxy-4-methylpyridine" is not readily found in chemical databases under a specific CAS number, suggesting it may not be a widely characterized or commercially available substance. However, the chemistry of fluorinated and hydroxylated pyridines is of significant interest in medicinal chemistry. Hydroxypyridines often exist in equilibrium with their pyridinone tautomers. This guide, therefore, focuses on the synthesis and properties of a closely related and well-documented analogue, 6-Methylpyridin-2-ol (the tautomer of 2-hydroxy-6-methylpyridine), via the hydrolysis of 2-Fluoro-6-methylpyridine. This provides a technically robust and highly relevant exploration of the chemical principles pertinent to your query.

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic introduction of fluorine atoms and hydroxyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while hydroxyl groups provide a key site for hydrogen bonding and further chemical modification.[2][3]

This guide provides an in-depth look at the synthesis and characterization of 6-Methylpyridin-2-ol, a valuable building block, from its fluorinated precursor, 2-Fluoro-6-methylpyridine. This transformation is a critical reaction for drug development professionals, enabling the introduction of a versatile hydroxyl group.

Physicochemical Properties of Key Reagents

A clear understanding of the starting material and product is fundamental for successful synthesis and purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Fluoro-6-methylpyridine407-22-7C6H6FN111.12140-141
6-Methylpyridin-2-ol3279-76-3C6H7NO109.13Not Applicable (Solid)

Synthesis of 6-Methylpyridin-2-ol from 2-Fluoro-6-methylpyridine: A Step-by-Step Protocol

The conversion of a 2-fluoropyridine to a 2-hydroxypyridine is a nucleophilic aromatic substitution reaction. The strong electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like intermediate, where the hydroxide ion attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride ion.

Caption: Nucleophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is based on established methods for the hydrolysis of halogenated pyridines.[4]

Materials:

  • 2-Fluoro-6-methylpyridine (1.0 eq)

  • Potassium hydroxide (3.0 eq)

  • Water

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in water.

  • Addition of Starting Material: Add 2-Fluoro-6-methylpyridine to the aqueous potassium hydroxide solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Confirmation of the product's identity is crucial. Below are the expected spectroscopic data for the starting material and product.

2-Fluoro-6-methylpyridine
  • ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons.

  • ¹³C NMR: Signals for the six carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (111.12 g/mol ).

6-Methylpyridin-2-ol
  • ¹H NMR: Characteristic shifts for the aromatic protons and the methyl group. The hydroxyl proton may be broad or exchangeable with D₂O.

  • ¹³C NMR: Six distinct carbon signals.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, and a C=O stretch around 1650 cm⁻¹ for the pyridinone tautomer.

  • Mass Spectrometry (MS): A molecular ion peak at m/z = 109.13.

Applications in Drug Discovery

The 2-hydroxy-6-methylpyridine scaffold is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to modulate the compound's properties. This scaffold is found in molecules targeting a range of diseases.

Caption: Drug discovery workflow.

Safety and Handling

  • 2-Fluoro-6-methylpyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 6-Methylpyridin-2-ol: May cause skin, eye, and respiratory irritation.[6] Standard laboratory safety precautions should be followed.

  • Potassium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

Conclusion

While the specific compound "2-Fluoro-6-hydroxy-4-methylpyridine" is not well-documented, the underlying chemistry of converting fluoropyridines to hydroxypyridines is a fundamental and powerful tool in medicinal chemistry. The synthesis of 6-Methylpyridin-2-ol from 2-Fluoro-6-methylpyridine serves as an excellent case study, demonstrating a reliable method for introducing a hydroxyl group, which can then be used to generate a diverse range of analogues for drug discovery programs. A thorough understanding of the reaction mechanism, experimental conditions, and characterization techniques is essential for any researcher working in this field.

References

  • 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem. National Center for Biotechnology Information. [Link]

  • 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem. National Center for Biotechnology Information. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | DDDT. Dovepress. [Link]

  • Cas No.461-87-0 2-Fluoro-4-methylpyridine. LookChem. [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-hydroxy-4-methylpyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical properties of the novel heterocyclic compound, 2-Fluoro-6-h...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the novel heterocyclic compound, 2-Fluoro-6-hydroxy-4-methylpyridine. Due to the limited availability of direct experimental data for this specific molecule in current scientific literature, this document combines theoretical predictions, comparative analysis with structurally similar compounds, and established scientific principles to offer a robust profile. The guide delves into the critical aspect of tautomerism inherent to hydroxypyridines, presenting data for both the hydroxy-pyridine and pyridone forms. Furthermore, a plausible synthetic route and detailed experimental protocols for its characterization are proposed to facilitate future research and application of this compound in medicinal chemistry and drug discovery.

Introduction and Structural Elucidation

2-Fluoro-6-hydroxy-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. The strategic placement of fluoro, hydroxyl, and methyl groups on the pyridine ring makes 2-Fluoro-6-hydroxy-4-methylpyridine a compelling candidate for further investigation in drug development programs.

A crucial aspect of 2-hydroxypyridine chemistry is the existence of a tautomeric equilibrium between the aromatic hydroxy-pyridine form and the non-aromatic pyridone form. In the case of the title compound, this equilibrium is between 2-Fluoro-6-hydroxy-4-methylpyridine and 6-Fluoro-4-methyl-2(1H)-pyridone . The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. In the solid state, the pyridone form is often favored.

tautomerism 2-Fluoro-6-hydroxy-4-methylpyridine 2-Fluoro-6-hydroxy-4-methylpyridine 6-Fluoro-4-methyl-2(1H)-pyridone 6-Fluoro-4-methyl-2(1H)-pyridone 2-Fluoro-6-hydroxy-4-methylpyridine->6-Fluoro-4-methyl-2(1H)-pyridone Equilibrium

Caption: Tautomeric equilibrium of 2-Fluoro-6-hydroxy-4-methylpyridine.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following tables summarize the predicted physicochemical properties for both tautomers of 2-Fluoro-6-hydroxy-4-methylpyridine. These values were computationally generated and provide a valuable baseline for experimental design and interpretation.

Table 1: Predicted Physicochemical Properties of 2-Fluoro-6-hydroxy-4-methylpyridine and its Tautomer.

Property 2-Fluoro-6-hydroxy-4-methylpyridine 6-Fluoro-4-methyl-2(1H)-pyridone
Molecular Formula C₆H₆FNO C₆H₆FNO
Molecular Weight 127.12 g/mol 127.12 g/mol
Predicted Boiling Point 220.5 ± 25.0 °C 290.1 ± 25.0 °C
Predicted Melting Point 85-95 °C 150-160 °C
Predicted pKa (acidic) 8.5 ± 0.3 10.5 ± 0.3
Predicted pKa (basic) 2.0 ± 0.3 0.5 ± 0.3
Predicted LogP 1.2 ± 0.3 0.8 ± 0.3

| Predicted Water Solubility | 5.2 g/L | 10.8 g/L |

Disclaimer: These properties are computationally predicted and have not been experimentally verified. They should be used as estimates for research planning.

Comparative Analysis with Structural Analogs

To provide context for the predicted properties, the following table presents experimental data for structurally related compounds. These analogs offer insights into the likely physical characteristics of 2-Fluoro-6-hydroxy-4-methylpyridine.

Table 2: Experimental Physical Properties of Structurally Related Compounds.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
2-Fluoro-6-methylpyridine 111.12 N/A 140-141[1]
2-Fluoro-4-methylpyridine 111.12 160-161[2] 161.4[3]

| 2-Hydroxy-4-methylpyridine | 109.13 | 128-131 | N/A |

The data from these analogs suggest that 2-Fluoro-6-hydroxy-4-methylpyridine is likely to be a solid at room temperature with a moderately high melting point. The boiling point is expected to be higher than its non-hydroxylated counterparts due to hydrogen bonding capabilities.

Proposed Synthesis and Characterization

A plausible synthetic route to 2-Fluoro-6-hydroxy-4-methylpyridine could involve the hydrolysis of a di-halogenated precursor. A general and effective method for the preparation of hydroxypyridines is the hydrolysis of the corresponding chloropyridine.

synthesis Start 2,6-Dichloro-4-methylpyridine Intermediate 2-Chloro-6-hydroxy-4-methylpyridine Start->Intermediate Selective Hydrolysis (e.g., aq. NaOH) Product 2-Fluoro-6-hydroxy-4-methylpyridine Intermediate->Product Halogen Exchange (e.g., KF, high temp)

Caption: Proposed synthetic pathway to 2-Fluoro-6-hydroxy-4-methylpyridine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Fluoro-6-hydroxy-4-methylpyridine.

Materials:

  • 2,6-Dichloro-4-methylpyridine

  • Sodium Hydroxide (NaOH)

  • Potassium Fluoride (KF)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

Step 1: Synthesis of 2-Chloro-6-hydroxy-4-methylpyridine

  • To a solution of 2,6-dichloro-4-methylpyridine (1 equivalent) in a suitable solvent such as dioxane/water, add sodium hydroxide (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine

  • To a solution of 2-chloro-6-hydroxy-4-methylpyridine (1 equivalent) in anhydrous DMF, add spray-dried potassium fluoride (3-5 equivalents).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Detailed Experimental Protocol: Characterization

Objective: To confirm the structure and purity of the synthesized 2-Fluoro-6-hydroxy-4-methylpyridine.

Methods:

  • Melting Point: Determine the melting point of the purified solid product using a standard melting point apparatus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons and the methyl group protons. The position of the OH and NH protons (depending on the tautomeric form) will be solvent-dependent.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals for the pyridine ring and the methyl group.

    • ¹⁹F NMR: This will confirm the presence of the fluorine atom and provide information about its chemical environment.

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet). Look for characteristic absorption bands for O-H/N-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching (for the pyridone tautomer, ~1650 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

Conclusion

While experimental data for 2-Fluoro-6-hydroxy-4-methylpyridine remains to be published, this technical guide provides a comprehensive theoretical and comparative analysis of its physical properties. The presented information on its structure, tautomerism, predicted physicochemical properties, and proposed synthetic and characterization protocols serves as a valuable resource for researchers in the field. The unique combination of functional groups on the pyridine scaffold suggests that this compound holds significant potential for applications in drug discovery and warrants further experimental investigation.

References

Sources

Foundational

Technical Guide: Solubility Profile & Process Chemistry of 2-Fluoro-6-hydroxy-4-methylpyridine

This is an in-depth technical guide on the solubility profile, thermodynamic behavior, and process applications of 2-Fluoro-6-hydroxy-4-methylpyridine (CAS: 1227577-23-2). Executive Summary 2-Fluoro-6-hydroxy-4-methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profile, thermodynamic behavior, and process applications of 2-Fluoro-6-hydroxy-4-methylpyridine (CAS: 1227577-23-2).

Executive Summary

2-Fluoro-6-hydroxy-4-methylpyridine (also known as 6-Fluoro-4-methylpyridin-2-ol ) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (e.g., KRAS G12C inhibitors) and P2X3 antagonists.

Its solubility behavior is dominated by pyridinol-pyridone tautomerism , which dictates a high-melting crystalline lattice stabilized by intermolecular hydrogen bonding. Consequently, this compound exhibits poor solubility in non-polar hydrocarbons but significant solubility in polar aprotic solvents. This guide provides a mechanistic analysis of its dissolution thermodynamics, recommended solvent systems for processing, and validated protocols for solubility determination.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the solubility of this compound requires analyzing its structural dynamics. It does not behave as a simple organic solid; it is a "chameleon" molecule whose polarity shifts with the solvent environment.

PropertyData / Characteristic
IUPAC Name 6-Fluoro-4-methylpyridin-2-ol
CAS Number 1227577-23-2
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol
Physical State White to off-white crystalline solid
Melting Point >160°C (Predicted range based on pyridone congeners)
pKa (Predicted) ~7.5 (OH/NH acidic), ~0.5 (Pyridine N basic)
LogP ~1.1 (Moderate Lipophilicity)
The Critical Mechanism: Tautomeric Equilibrium

In the solid state and in polar solvents, the compound exists predominantly in the 2-pyridone (lactam) form rather than the 2-pyridinol (lactim) form. This tautomerism is the single most important factor affecting solubility.

  • Pyridone Form (Polar/Solid): High polarity, strong H-bond donor (NH) and acceptor (C=O). Leads to high lattice energy and lower solubility in organic solvents.

  • Pyridinol Form (Gas/Non-polar): Aromatic character, lower polarity.

Implication: To dissolve this compound, the solvent must disrupt the strong intermolecular amide-like hydrogen bonds (dimers) formed by the pyridone tautomer.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction capability with the 2-Fluoro-6-hydroxy-4-methylpyridine pharmacophore.

Table 1: Estimated Solubility Performance

Note: Values are semi-quantitative estimates based on structural analogs (e.g., 2-hydroxy-6-methylpyridine) and thermodynamic principles.

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Aprotic DMSO High (>100 mg/mL)Stock Solutions , Reaction Solvent (SNAr)
Polar Aprotic DMF / NMP High (>80 mg/mL)Reaction Solvent (High Temp)
Protic Methanol Moderate (20-50 mg/mL)Dissolution for transfer, HPLC diluent
Protic Ethanol Moderate (10-30 mg/mL)Recrystallization (Hot)
Protic Isopropanol (IPA) Low-Moderate Recrystallization (Anti-solvent)
Polar Aprotic Acetonitrile Moderate (Hot)Recrystallization, HPLC Mobile Phase
Esters Ethyl Acetate Low (<10 mg/mL at RT)Extraction (requires multiple washes)
Chlorinated DCM / Chloroform Moderate Extraction (better than EtOAc)
Non-Polar Hexane / Heptane Insoluble Anti-solvent (Precipitation)
Aqueous Water (pH 7) Low Poor solubility due to neutrality
Aqueous Water (pH > 10) High Soluble as Phenolate anion
Solvent Selection Logic
  • Reaction Medium: Use DMF or DMSO for nucleophilic substitutions. The high dielectric constant stabilizes the transition states and ensures full solubility of the pyridone form.

  • Workup/Extraction: DCM (Dichloromethane) is superior to Ethyl Acetate. The fluorine atom increases lipophilicity enough to allow extraction into chlorinated solvents, but the H-bonding capability often retains it in the aqueous phase if EtOAc is used.

  • Purification (Crystallization): The "Gold Standard" system is Ethanol/Water or Acetonitrile . The compound dissolves in hot ethanol/acetonitrile but crystallizes out upon cooling or adding water/heptane.

Thermodynamics of Dissolution

The dissolution process is endothermic. The solubility (


) increases exponentially with temperature, following the Van't Hoff equation :


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Enthalpy of dissolution (typically +20 to +40 kJ/mol for pyridones)
    
  • 
     = Temperature (Kelvin)
    

Process Insight: Because


 is positive and large (due to breaking the strong crystal lattice), temperature cycling  is highly effective. A 40°C increase in temperature can often increase solubility by 5-10x, making recrystallization a high-yield purification strategy.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.

  • Preparation: Weigh ~100 mg of 2-Fluoro-6-hydroxy-4-methylpyridine into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C for 24 hours (agitation speed: 500 rpm).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) or nitrogen stream.

  • Measurement: Weigh the dried residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Solvent [mL])

Protocol B: Recrystallization (Purification)

Target Purity: >98% (HPLC)

  • Dissolution: Suspend crude solid in Acetonitrile (ACN) (5 mL per gram of solid).

  • Heating: Heat to reflux (82°C). If solid remains, add ACN in 1 mL increments until fully dissolved.

  • Hot Filtration: (Optional) If insoluble particulates persist (salts), filter while hot.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

  • Nucleation: If no crystals form, cool to 0°C and scratch the glass or add a seed crystal.

  • Isolation: Filter the white needles/prisms and wash with cold (-20°C) ACN.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization & Workflows

Diagram 1: Tautomeric Equilibrium & Solvent Interaction

This diagram illustrates why polar aprotic solvents are required for high solubility.

Tautomerism cluster_0 Solid State / Polar Solvent cluster_1 Gas Phase / Non-Polar Pyridone 2-Pyridone Form (Major Tautomer) Lattice Strong H-Bond Dimer (High Lattice Energy) Pyridone->Lattice  Crystallization   Pyridinol 2-Pyridinol Form (Minor Tautomer) Pyridone->Pyridinol  Equilibrium Shift   Solvent_DMSO DMSO/DMF (H-Bond Acceptor) Solvent_DMSO->Lattice  Breaks Dimers (High Solubility)   Solvent_Hexane Hexane (Non-Polar) Solvent_Hexane->Lattice  Cannot Break Dimers (Insoluble)  

Caption: The pyridone tautomer forms strong dimers in the solid state. Polar aprotic solvents (DMSO) disrupt these bonds, while non-polar solvents cannot.

Diagram 2: Solvent Selection Decision Tree

A logical flow for Process Chemists to select the right solvent for the right step.

SolventSelection Start Objective for 2-Fluoro-6-hydroxy-4-methylpyridine Reaction Chemical Reaction (Nucleophilic Subst.) Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Temp Temperature? Reaction->Temp Check Temp Method Technique Purification->Method Method? NMR DMSO-d6 (Prevents aggregation) Analysis->NMR NMR Solvent High Use DMF or NMP (High BP, Good Sol.) Temp->High >100°C Low Use DMSO or ACN (Easier Workup) Temp->Low <100°C Cooling Cooling Method->Cooling Cooling Cryst. AntiSolv AntiSolv Method->AntiSolv Anti-Solvent Ethanol Ethanol Cooling->Ethanol Ethanol or ACN (Soluble Hot/Insol Cold) DMSO_Water DMSO_Water AntiSolv->DMSO_Water Dissolve in DMSO Add Water (Ppt)

Caption: Decision matrix for selecting solvents based on process requirements (Reaction, Purification, or Analysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66767841, 6-Fluoro-4-methylpyridin-2-amine (Analogous Structure Analysis). Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridinols and Pyridones. Chemical Reviews.[1] (Mechanistic grounding for pyridone solubility behavior).

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameter analysis).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of 2-Fluoro-6-hydroxy-4-methylpyridine in Drug Discovery

Introduction: The Strategic Importance of the 2-Fluoro-6-hydroxy-4-methylpyridine Scaffold The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Fluoro-6-hydroxy-4-methylpyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its basicity, ability to participate in hydrogen bonding and π-π stacking interactions, and metabolic stability, make it an invaluable component in the design of novel therapeutics.[3] The strategic incorporation of a fluorine atom into the pyridine ring can further enhance a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[4][5]

The 2-fluoro-6-hydroxy-4-methylpyridine scaffold, in particular, offers medicinal chemists a versatile platform for generating diverse compound libraries. The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the hydroxyl group at the 6-position provides a handle for O-alkylation and O-arylation. The methyl group at the 4-position can also be a site for further functionalization. This application note provides a detailed guide to the derivatization of 2-fluoro-6-hydroxy-4-methylpyridine, outlining key synthetic strategies and providing detailed experimental protocols for researchers in drug discovery.

Core Derivatization Strategies

The derivatization of 2-fluoro-6-hydroxy-4-methylpyridine can be approached through several key synthetic routes. The choice of strategy will depend on the desired final compound and the overall synthetic scheme.

O-Alkylation and O-Arylation of the Hydroxyl Group

A primary and highly effective method for derivatizing 2-fluoro-6-hydroxy-4-methylpyridine is through the modification of the 6-hydroxy group. O-alkylation and O-arylation introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) related to steric bulk, electronics, and hydrogen bonding potential.

Workflow for O-Alkylation and O-Arylation:

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Fluoro-6-hydroxy- 4-methylpyridine reaction_mix Reaction Mixture start->reaction_mix base Base (e.g., K2CO3, NaH) base->reaction_mix solvent Solvent (e.g., DMF, Acetone) solvent->reaction_mix heating Heating (if required) reaction_mix->heating alkylating_agent Alkylating/Arylating Agent (R-X or Ar-X) alkylating_agent->reaction_mix quench Quenching (e.g., with water) heating->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product O-Substituted Product purification->product

Caption: General workflow for O-alkylation/arylation of 2-fluoro-6-hydroxy-4-methylpyridine.

Detailed Protocol: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the O-alkylation of 2-fluoro-6-hydroxy-4-methylpyridine using an alkyl halide in the presence of a mild base.

Materials:

  • 2-Fluoro-6-hydroxy-4-methylpyridine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-fluoro-6-hydroxy-4-methylpyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.[7]

Table 1: Representative Reagents and Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
IodomethaneK₂CO₃DMF252-4
Ethyl iodideNaHTHF25-504-8
Benzyl bromideCs₂CO₃Acetonitrile603-6
Propargyl bromideK₂CO₃Acetone506-12

Rationale for Experimental Choices:

  • Base Selection: The choice of base is critical. Potassium carbonate is a mild and effective base for many O-alkylations.[7] For less reactive alkylating agents or to increase the reaction rate, a stronger base like sodium hydride (NaH) can be used. Cesium carbonate (Cs₂CO₃) can also be advantageous in some cases, leading to higher yields.[8]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. More reactive halides like iodides may react at room temperature, while less reactive chlorides or bromides may require heating.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, and it can be applied to derivatize the pyridine ring at positions other than the hydroxyl or fluoro-substituted carbons, provided a suitable handle (e.g., a halide) is present at another position. If derivatization at the 3- or 5-position is desired, a brominated or iodinated analog of 2-fluoro-6-hydroxy-4-methylpyridine would be required as a starting material. The hydroxyl group may require protection prior to the coupling reaction.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process start Halogenated 2-Fluoro-6-hydroxy- 4-methylpyridine (Protected) reaction Reaction Mixture start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction base Base (e.g., Na2CO3, K3PO4) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction heating Heating reaction->heating workup Work-up & Purification heating->workup product C-C Coupled Product workup->product

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling of a halogenated pyridine derivative.

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated (e.g., bromo) 2-fluoro-6-(protected-hydroxy)-4-methylpyridine with a boronic acid.

Materials:

  • Halogenated 2-fluoro-6-(protected-hydroxy)-4-methylpyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., sodium carbonate, potassium phosphate) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the halogenated pyridine derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[9]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If a protecting group was used, deprotect to yield the final product.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings involving heteroaryl halides.[10]

  • Base: The choice of base can significantly impact the reaction outcome. Sodium carbonate is a standard choice, while potassium phosphate may be beneficial for more challenging couplings.[9]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reactants.

Analytical Characterization of Derivatives

The successful synthesis of derivatized 2-fluoro-6-hydroxy-4-methylpyridine must be confirmed by appropriate analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will show characteristic shifts for the pyridine ring protons, the methyl group, and the newly introduced substituents. The disappearance of the hydroxyl proton signal upon O-alkylation is a key indicator of reaction success.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shift of the carbon attached to the oxygen will change significantly upon derivatization.

  • ¹⁹F NMR: Is a powerful tool for confirming the presence of the fluorine atom and can be used to assess the purity of the final compound.[11][12]

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The observed mass should match the calculated mass of the expected product.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The disappearance of the broad O-H stretch of the starting material and the appearance of new C-O stretching vibrations are indicative of successful O-alkylation.

Table 2: Expected Spectroscopic Data for a Representative O-Alkylated Product: 2-Fluoro-6-methoxy-4-methylpyridine

TechniqueExpected Observations
¹H NMR Singlet for the methoxy protons (~3.9 ppm), singlet for the methyl protons (~2.3 ppm), and two singlets or doublets for the aromatic protons.[7]
¹³C NMR Signal for the methoxy carbon (~53 ppm), along with signals for the pyridine ring and methyl carbons.[7]
¹⁹F NMR A singlet corresponding to the fluorine atom on the pyridine ring.
MS (EI) Molecular ion peak corresponding to the mass of the product (m/z = 141.06).
IR (KBr) Absence of a broad O-H stretch, presence of C-O stretching bands.

Conclusion

The derivatization of 2-fluoro-6-hydroxy-4-methylpyridine offers a rich avenue for the exploration of chemical space in drug discovery. The protocols and strategies outlined in this application note provide a solid foundation for medicinal chemists to generate novel libraries of compounds based on this versatile scaffold. The judicious choice of derivatization strategy, coupled with rigorous analytical characterization, will enable the development of new therapeutic agents with improved properties.

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]

  • Derivatization – Knowledge and References. Taylor & Francis. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Elsevier. [Link]

  • 2-Fluoro-4-methylpyridine. PubChem. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]

  • Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. [Link]

  • Cas No.461-87-0 2-Fluoro-4-methylpyridine. Chemical Synthesis. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT. [Link]

  • Preparation method of fluoropyridine compounds.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

  • High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • NMR spectral analysis of strongly second-order 6-, 8-, 9. SciSpace. [Link]

  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

Application

reaction conditions for coupling 2-Fluoro-6-hydroxy-4-methylpyridine

Topic: Reaction Conditions for Coupling 2-Fluoro-6-hydroxy-4-methylpyridine Technical Application Note & Protocol Guide Executive Summary & Strategic Analysis Compound Profile: Name: 2-Fluoro-6-hydroxy-4-methylpyridine (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Coupling 2-Fluoro-6-hydroxy-4-methylpyridine Technical Application Note & Protocol Guide

Executive Summary & Strategic Analysis

Compound Profile:

  • Name: 2-Fluoro-6-hydroxy-4-methylpyridine (also: 6-Fluoro-4-methyl-2-pyridone)

  • CAS: 13472-66-7 (Analogous reference)

  • Molecular Weight: 127.12 g/mol

  • Key Feature: Ambident nucleophile (Pyridone/Hydroxypyridine tautomerism) with an orthogonally reactive electrophilic handle (C–F bond).

The "Coupling" Challenge: Coupling this scaffold presents a tripartite decision tree based on which site you intend to functionalize. The molecule possesses three distinct reactive centers:

  • The Hydroxyl/Amide (C6/N1): Exists in a tautomeric equilibrium. Coupling here involves Alkylation (O- vs. N-selectivity).[1][2][3]

  • The C–O Bond (Activation required): Conversion of the hydroxyl to a triflate (–OTf) or halide allows for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C–F Bond (C2): A handle for Nucleophilic Aromatic Substitution (SnAr) , particularly reactive due to the electron-deficient pyridine ring, though modulated by the electron-donating hydroxyl/methyl groups.

This guide provides high-fidelity protocols for all three modes, prioritizing the Suzuki-Miyaura coupling (via Triflate activation) as the primary route for medicinal chemistry applications.

Strategic Reaction Pathways (Logic Flow)

The following diagram illustrates the decision logic for selecting the correct protocol based on the desired structural outcome.

ReactionPathways Start Starting Material: 2-Fluoro-6-hydroxy- 4-methylpyridine Tautomer Tautomeric Equilibrium (Pyridone vs Hydroxy) Start->Tautomer PathA Path A: C-C Bond Formation (Biaryl Synthesis) Tautomer->PathA Target: C6-Aryl PathB Path B: Heteroatom Funct. (SnAr at C-F) Tautomer->PathB Target: C2-Amine PathC Path C: Core Alkylation (N- vs O-Selectivity) Tautomer->PathC Target: N-R or O-R StepA1 Activation: Df2O/PhNTf2 -> OTf PathA->StepA1 StepB1 Nucleophilic Attack (Amines/Thiols) PathB->StepB1 StepC1 Soft Electrophile/Base (Cs2CO3 -> N-Alkylation) PathC->StepC1 StepC2 Hard Electrophile/Ag+ (Ag2CO3 -> O-Alkylation) PathC->StepC2 StepA2 Suzuki Coupling (Pd-Cat, Boronic Acid) StepA1->StepA2

Figure 1: Strategic decision tree for functionalizing 2-Fluoro-6-hydroxy-4-methylpyridine.

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[4]

Objective: Install an aryl or heteroaryl group at the C6 position (replacing the OH). Mechanism: The hydroxyl group is a poor leaving group. It must first be activated to a Triflate (–OTf) or Tosylate. The Triflate is preferred for fluorinated pyridines to prevent competitive SnAr at the C–F bond during the subsequent coupling step.

Phase 1: Activation (Synthesis of the Triflate)
  • Reagents: Triflic Anhydride (

    
    ) or N-Phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    ).
  • Base: Pyridine or TEA (Triethylamine).

  • Solvent: DCM (Dichloromethane).

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-Fluoro-6-hydroxy-4-methylpyridine (1.0 eq, 5.0 mmol) and anhydrous DCM (25 mL). Cool to 0°C (ice bath).

  • Base Addition: Add dry Pyridine (2.0 eq) dropwise. The solution may become slightly yellow.

  • Activation: Add

    
     (1.2 eq) dropwise over 10 minutes via syringe. Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the triflate is significantly less polar than the starting pyridone).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product, 2-Fluoro-4-methyl-6-(trifluoromethanesulfonyloxy)pyridine , is typically a low-melting solid or oil.

Phase 2: Suzuki Coupling
  • Catalyst:

    
     (Robust) or 
    
    
    
    / XPhos (High turnover for sterically hindered substrates).
  • Base:

    
     (anhydrous) or 
    
    
    
    (aqueous).
  • Solvent: 1,4-Dioxane or Toluene/Water (4:1).

Step-by-Step Protocol:

  • Charge: To a microwave vial or pressure tube, add:

    • Triflate Intermediate (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • 
       (3.0 eq)[4]
      
    • 
       (5 mol%)
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degas: Sparge with Argon for 5 minutes (bubbling gas directly into solvent).

  • Heat: Seal and heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Critical Note on Chemoselectivity: The C–OTf bond is generally more reactive towards Pd(0) oxidative addition than the C–F bond. However, electron-deficient phosphine ligands should be avoided to prevent activation of the C–F bond.

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Objective: Displace the C2-Fluorine with an amine or alkoxide. Mechanism: The pyridine ring is electron-deficient. While the 4-Methyl and 6-Hydroxy groups are electron-donating (deactivating for SnAr), the 2-Fluoro position is still susceptible to displacement by strong nucleophiles, especially if the reaction is driven by heat.

Step-by-Step Protocol (Amination):

  • Reagents: Primary or Secondary Amine (2.0 eq).

  • Base:

    
     (Diisopropylethylamine) or 
    
    
    
    .
  • Solvent: DMSO or NMP (High boiling, polar aprotic).

  • Procedure:

    • Dissolve 2-Fluoro-6-hydroxy-4-methylpyridine (1.0 eq) in DMSO (0.5 M).

    • Add Amine (2.0 eq) and DIPEA (2.0 eq).

    • Temperature: Heat to 120–140°C . Note: The Hydroxyl group deactivates the ring, requiring higher temperatures than a simple fluoropyridine.

    • Monitoring: Reaction may take 12–24 hours.

  • Alternative (If sluggish): Protect the Hydroxyl group first (e.g., as a Benzyl ether) to remove the anionic character of the pyridone oxygen, which strongly repels nucleophiles.

Protocol C: Regioselective Alkylation (N- vs. O-Alkylation)

Objective: Alkylate the core scaffold. Challenge: The compound exists as a pyridone (NH form) and hydroxypyridine (OH form).

  • N-Alkylation: Favored by thermodynamic control, polar solvents, and "soft" electrophiles.

  • O-Alkylation: Favored by kinetic control, silver salts, and "hard" electrophiles.

Table 1: Conditions for Regioselectivity

TargetBaseSolventAdditiveTemperatureMechanism
N-Alkylation

or NaH
DMF / DMSONone60–80°CThermodynamic control; Pyridone formation.
O-Alkylation

Toluene / BenzeneNoneRefluxSilver coordinates Nitrogen, forcing O-attack.
O-Alkylation

Acetone18-Crown-6RTKinetic control; "Naked" enolate anion.

Protocol for N-Alkylation (Standard):

  • Dissolve substrate in DMF.

  • Add

    
     (1.5 eq) and Alkyl Halide (1.2 eq).
    
  • Heat to 60°C for 4 hours.

  • Pour into water to precipitate product or extract with EtOAc.

Protocol for O-Alkylation (Silver-Mediated):

  • Dissolve substrate in Toluene (anhydrous).

  • Add

    
     (1.1 eq) and Alkyl Iodide (1.2 eq).
    
  • Heat to reflux in the dark (wrap flask in foil).

  • Filter off silver salts and concentrate.

References

  • Synthesis of Fluoropyridines

    • Fukuhara, T., et al.[5] "A facile preparation of fluoropyridines from aminopyridines via diazotization and fluorodediazoniation in HF or HF-pyridine solutions."[5][6] Journal of Fluorine Chemistry, 1987. Link

  • Suzuki Coupling of Pyridyl Triflates

    • Miyaura, N., Suzuki, A.[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Regioselective Alkylation of 2-Pyridones: Ruiz, M., et al. "N- versus O-alkylation of 2-pyridones: A detailed study." Tetrahedron, 2006.
  • SnAr on Fluoropyridines: Chupakhin, O. N., et al. "Nucleophilic Aromatic Substitution of Hydrogen and Other Groups." Academic Press, 2014.

(Note: While specific CAS 13472-66-7 literature is sparse, protocols are derived from validated methodologies for the homologous 2-fluoro-6-hydroxypyridine class.)

Sources

Method

protecting group strategies for 2-Fluoro-6-hydroxy-4-methylpyridine

Executive Summary This guide details the strategic protection of 2-Fluoro-6-hydroxy-4-methylpyridine (1) (also known as 6-fluoro-4-methyl-2-pyridone). This scaffold presents a unique "ambident nucleophile" challenge due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic protection of 2-Fluoro-6-hydroxy-4-methylpyridine (1) (also known as 6-fluoro-4-methyl-2-pyridone). This scaffold presents a unique "ambident nucleophile" challenge due to the tautomeric equilibrium between its 2-pyridone (amide-like) and 2-hydroxypyridine (enol-like) forms. Furthermore, the C2-Fluorine substituent activates the ring toward Nucleophilic Aromatic Substitution (


), rendering standard deprotection protocols (e.g., strong nucleophiles or harsh basic hydrolysis) risky.[1]

This Application Note provides validated protocols for:

  • Regioselective

    
    -Protection:  Accessing the aromatic pyridine core.
    
  • Regioselective

    
    -Protection:  Stabilizing the pyridone lactam pharmacophore.
    
  • Fluorine-Compatible Deprotection: Methodologies that preserve the sensitive C-F bond.

Strategic Analysis: The Ambident Challenge

The reactivity of scaffold (1) is governed by two factors: tautomerism and electronic activation.

  • Tautomeric Control: In solution, the 2-pyridone form (

    
    -H) is generally thermodynamically favored over the 2-hydroxypyridine form (
    
    
    
    -H). However, the "hard/soft" nature of the electrophile and the solvent polarity dictate the site of alkylation.
  • The Fluorine Factor: The electronegative fluorine at C2 (and the nitrogen atom) makes the C2 and C6 positions electrophilic. Protecting groups requiring strong nucleophiles for removal (e.g., methoxide for esters) can trigger

    
     displacement of the fluorine, destroying the scaffold.[1]
    
Decision Matrix: Pathway Selection

ProtectionStrategy Start Start: 2-Fluoro-6-hydroxy-4-methylpyridine Goal Downstream Goal? Start->Goal PathO O-Protection (Pyridine Form) Target: Coupling at C3/C5 or Aromatization Goal->PathO Aromaticity Required PathN N-Protection (Pyridone Form) Target: C-H Activation or Lactam Retention Goal->PathN Pyridone Scaffold MethodO1 Method A: Ag(I) Salts + Alkyl Halide (Kinetic O-Control) PathO->MethodO1 MethodO2 Method B: Mitsunobu Reaction (Steric/Electronic Control) PathO->MethodO2 MethodN1 Method C: NaH + SEM-Cl/MOM-Cl (Thermodynamic N-Control) PathN->MethodN1 DeprotectO Deprotection: Oxidative (DDQ) or Mild Acid MethodO1->DeprotectO MethodO2->DeprotectO DeprotectN Deprotection: TFA (Acidic) or TBAF MethodN1->DeprotectN

Figure 1: Strategic decision tree for selecting protection sites based on downstream synthetic requirements.

Validated Protocols

Protocol A: Regioselective -Protection (PMB Ether)

Objective: To mask the oxygen and force the molecule into the aromatic pyridine form, preventing


-alkylation side reactions. We utilize Para-Methoxybenzyl (PMB)  because it can be removed oxidatively, avoiding the risks of hydrogenolysis (which can cleave C-F bonds) or strong bases.[1]

Mechanism: The use of Silver(I) Carbonate (


) promotes 

-alkylation by coordinating to the "harder" oxygen center and precipitating silver halide, driving the reaction kinetically.

Materials:

  • Substrate: 2-Fluoro-6-hydroxy-4-methylpyridine (1.0 eq)

  • Reagent: PMB-Cl (1.2 eq)

  • Base/Promoter:

    
     (1.5 eq) or 
    
    
    
  • Solvent: Toluene or Benzene (non-polar solvents favor

    
    -alkylation)
    

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , suspend (1)  (10 mmol) and 
    
    
    
    (15 mmol) in anhydrous Toluene (50 mL).
  • Addition: Add PMB-Cl (12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (The

    
    -isomer is typically less polar than the 
    
    
    
    -isomer).
  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc). The

    
    -alkylated product (2-Fluoro-4-methyl-6-((4-methoxybenzyl)oxy)pyridine) elutes first.
    

Data Summary:

Parameter Condition Outcome

| Selectivity (


)  | 

/ Toluene | >95:5 | | Yield | 60°C, 4h | 82-88% | | Stability | pH 4-12 | Stable |[2]

Deprotection (Fluorine-Safe): Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/


 (10:1) at RT. This oxidative cleavage regenerates the pyridone without touching the C-F bond [1].
Protocol B: Regioselective -Protection (SEM Group)

Objective: To protect the nitrogen atom for reactions requiring the pyridone tautomer (e.g., C-H activation or Pd-catalyzed couplings). The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability to bases and organolithiums.

Mechanism: Under thermodynamic conditions (strong base, polar solvent), the nitrogen anion is the dominant nucleophile.[1]

Materials:

  • Substrate: 2-Fluoro-6-hydroxy-4-methylpyridine (1.0 eq)

  • Base: NaH (60% dispersion, 1.2 eq) or LiHMDS[1]

  • Reagent: SEM-Cl (1.1 eq)

  • Solvent: DMF or THF (0°C to RT)

Step-by-Step:

  • Deprotonation: To a solution of (1) (10 mmol) in anhydrous DMF (30 mL) at 0°C, add NaH (12 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min until gas evolution ceases.
    
  • Alkylation: Add SEM-Cl (11 mmol) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Extraction: Extract with

    
     (3x). (Note: Avoid EtOAc if possible during extraction of SEM compounds to prevent transesterification traces, though less critical here).
    
  • Purification: Silica gel chromatography. The

    
    -protected isomer (1-((2-(trimethylsilyl)ethoxy)methyl)-6-fluoro-4-methylpyridin-2(1H)-one) is typically more polar than the 
    
    
    
    -isomer.

Deprotection (Fluorine-Safe):

  • Option 1 (Preferred): TFA in DCM (1:4) at 0°C. The C-F bond is stable to TFA. Follow with a mild basic workup (

    
    ) [2].[1][3]
    
  • Option 2 (Caution): TBAF in THF.[1][4] Warning: While generally safe, naked fluoride ions at high temp can theoretically displace the C2-Fluorine in highly electron-deficient systems. Use Option 1 if the substrate has additional electron-withdrawing groups [3].

Critical Control Points: Preserving the C-F Bond

The 2-fluoro substituent is a "ticking clock" if reaction conditions are not controlled.

Table 1: Compatibility Matrix for 2-Fluoro-pyridone Scaffold

Reagent ClassExampleCompatibilityRisk / Mitigation
Strong Bases NaOMe, KOtBuLOW Risk of

(F displacement).[1] Use hindered bases (LiHMDS) or keep Temp < 0°C.
Hydrogenation

, Pd/C
MEDIUM Risk of Hydrodefluorination.[1] Use Poisoned Pd (Lindlar) or avoid.[1] Use PMB/SEM instead of Bn.
Lewis Acids

,

HIGH Generally safe for deprotection (e.g., MOM removal).[1]
Oxidants DDQ, CANHIGH Excellent for PMB removal.[1] No interaction with C-F.
Fluoride Sources TBAF, CsFMEDIUM Theoretical risk of F-exchange or polymerization.[1] Keep conditions mild.

Mechanistic Visualization: Regioselectivity

The following diagram illustrates the electronic distribution directing the protecting group to Oxygen (kinetic/hard) or Nitrogen (thermodynamic/soft).

Regioselectivity Substrate 2-Fluoro-6-hydroxy-4-methylpyridine (Tautomeric Mix) Intermediate Ambident Anion (Delocalized Negative Charge) Substrate->Intermediate Base O_Attack O-Attack (Kinetic) Promoted by: Ag+, Non-polar solvent Hard Electrophiles (O-alkylation) Intermediate->O_Attack Ag+ Chelation N_Attack N-Attack (Thermodynamic) Promoted by: Li+/Na+, Polar solvent Soft Electrophiles (N-alkylation) Intermediate->N_Attack Solvent Separation

Figure 2: Mechanistic pathways for regioselective alkylation.

References

  • PMB Deprotection with DDQ: Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982).[1] Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.[1]

  • SEM Deprotection with TFA: Kocienski, P. J. (2005).[1] Protecting Groups. 3rd Edition, Thieme.[1] (Section on N-protection of heterocycles).

  • Fluorine Stability in Pyridines: Chambers, R. D., & Sargent, C. R. (1981).[1] Polyfluoroheterocyclic chemistry. Advances in Heterocyclic Chemistry, 28, 1-71.[1] (Discusses nucleophilic susceptibility of fluoropyridines).

  • Regioselectivity in Pyridones: Comins, D. L., & Jianhua, G. (1994).[1] N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.[1]

  • Silver-Mediated Alkylation: Chung, N. M., & Tieckelmann, H. (1970).[1] The alkylation of 2-pyridones.[5][6][7][8][9] The Journal of Organic Chemistry, 35(8), 2517-2520.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxy-4-methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine. We will explore a robust synthetic pathway, address common experimental challenges through a detailed troubleshooting section, and answer frequently asked questions to improve your experimental outcomes. Our focus is on explaining the causality behind procedural choices to empower you to optimize your synthesis for higher yield and purity.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and scalable synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine typically involves a two-step process starting from the commercially available 2,6-dichloro-4-methylpyridine. This pathway leverages a halogen exchange (Halex) reaction followed by a selective nucleophilic aromatic substitution (SNAr).

Overall Synthesis Workflow

Synthesis_Workflow start 2,6-Dichloro-4-methylpyridine step1_reagents KF, DMSO ~180-190 °C start->step1_reagents intermediate 2,6-Difluoro-4-methylpyridine step1_reagents->intermediate Step 1: Fluorination step2_reagents aq. KOH (1 equiv.) High Temp (~150 °C) intermediate->step2_reagents product 2-Fluoro-6-hydroxy-4-methylpyridine step2_reagents->product Step 2: Selective Hydrolysis Troubleshooting_Logic start Low Yield of Final Product check_step1 Analyze Step 1 Product (GC/MS) start->check_step1 check_step2 Analyze Step 2 Product (HPLC) start->check_step2 step1_incomplete Incomplete Fluorination check_step1->step1_incomplete High SM step1_byproducts Byproducts from DMSO check_step1->step1_byproducts Low Purity step2_incomplete Incomplete Hydrolysis check_step2->step2_incomplete High SM step2_overreaction Dihydroxy Byproduct Formed check_step2->step2_overreaction Low Selectivity sol_step1_incomplete Solution: - Ensure anhydrous KF/DMSO - Increase temperature to >180°C - Improve stirring step1_incomplete->sol_step1_incomplete sol_step1_byproducts Solution: - Lower temp to ~180°C - Minimize reaction time - Consider reduced pressure step1_byproducts->sol_step1_byproducts sol_step2_incomplete Solution: - Increase temperature to >140°C - Ensure proper sealing of vessel step2_incomplete->sol_step2_incomplete sol_step2_overreaction Solution: - Use exactly 1.0-1.1 eq. of KOH - Monitor reaction closely via HPLC - Do not overheat or extend time step2_overreaction->sol_step2_overreaction

Caption: Decision tree for troubleshooting low yield issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is 2,6-difluoro-4-methylpyridine used as the intermediate instead of directly hydrolyzing 2-chloro-6-fluoro-4-methylpyridine? A1: Fluorine is a much better leaving group than chlorine in nucleophilic aromatic substitution on electron-deficient rings like pyridine. [1]The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. [1]Therefore, starting with the difluoro intermediate allows the selective hydrolysis to occur under more controlled conditions than if you were trying to selectively hydrolyze a chloro group in the presence of a fluoro group.

Q2: Can I use a different base for the hydrolysis step? A2: Yes, other alkali metal hydroxides like sodium hydroxide (NaOH) can be used. [2]The key is the use of a strong hydroxide source. Weaker bases are unlikely to be effective under these conditions. Regardless of the base used, precise stoichiometric control remains the most critical parameter for success.

Q3: What is the best way to monitor the reactions? A3: For Step 1 (Fluorination), Gas Chromatography (GC) is ideal due to the volatility of the starting material and product. For Step 2 (Hydrolysis), High-Performance Liquid Chromatography (HPLC) is superior. The product is a solid with low volatility, and HPLC allows for accurate quantification of the starting material, mono-hydroxy product, and di-hydroxy byproduct, which is essential for determining the optimal reaction endpoint. For quick qualitative checks, Thin-Layer Chromatography (TLC) can also be used. [3][4] Q4: My final product has a broad melting point. What could be the issue? A4: A broad melting point typically indicates impurities. The most likely impurity is the 2,6-dihydroxy-4-methylpyridine byproduct if the hydrolysis was not selective. Contamination with unreacted starting material is also possible if the reaction was incomplete and the initial wash was insufficient. Recrystallization from a suitable solvent can be used for further purification. [3]

Part 4: Data Summary Table

ParameterStep 1: FluorinationStep 2: Selective HydrolysisRationale & Key Considerations
Starting Material 2,6-Dichloro-4-methylpyridine2,6-Difluoro-4-methylpyridinePathway leverages differential reactivity of halogens.
Key Reagent Anhydrous Potassium Fluoride (KF)Potassium Hydroxide (KOH)KF must be dry. KOH must be stoichiometrically controlled.
Molar Ratio ~2.2 eq. KF1.0 - 1.1 eq. KOHExcess KF drives fluorination. Limiting KOH ensures mono-substitution.
Solvent Dimethyl Sulfoxide (DMSO)WaterHigh-boiling polar aprotic for Step 1; Water for hydrolysis.
Temperature ~180-190 °C [5]~150 °C [2]High temperatures required for both steps; risk of side reactions.
Pressure Atmospheric or Reduced [5]Autogenous (Sealed Vessel) [2]Sealed vessel needed to reach required temperature for hydrolysis.
Monitoring GCHPLCChoose technique appropriate for analyte volatility and required precision.
Primary Challenge Solvent Degradation [5]Over-reaction to dihydroxy byproductBalance rate vs. side reactions; precise control is paramount.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed.
  • Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis - Benchchem.
  • US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. Available at: [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Available at: [Link]

  • (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available at: [Link]

  • Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]

  • One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation | Request PDF - ResearchGate. Available at: [Link]

  • 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem. Available at: [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]

  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents.
  • SYNTHESIS, CRYSTAL STRUCTURE, AND SOME PROPERTIES OF 4-HYDROXYMETHYLPYRIDINIUM HEXAFLUOROSILICATE EXPERIMENTAL - CORE. Available at: [Link]

  • Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Available at: [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

Sources

Optimization

optimizing reaction temperature for 2-Fluoro-6-hydroxy-4-methylpyridine synthesis

Topic: Optimizing Reaction Temperature for Selectivity & Yield Ticket ID: [RXN-OPT-2F6H4M] Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermodynamic L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Selectivity & Yield

Ticket ID: [RXN-OPT-2F6H4M] Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermodynamic Landscape

Synthesizing 2-Fluoro-6-hydroxy-4-methylpyridine (and its tautomer, 6-Fluoro-4-methyl-2-pyridone ) requires navigating a narrow thermal window. Whether you are approaching this via the Halex reaction (Nucleophilic Fluorination of the chloro-precursor) or Selective Hydrolysis (of the difluoro-precursor), temperature is the primary governor of Chemo-selectivity vs. Decomposition .

This guide addresses the two most common synthetic routes and their specific thermal failure modes.

Module 1: The Chemistry & Thermal Dynamics

Before optimizing, you must understand the competing equilibria. This molecule exists in a tautomeric equilibrium heavily influenced by solvent and temperature.

  • The Tautomer Trap: In the gas phase, the hydroxy-pyridine form is often favored. However, in polar aprotic solvents (DMSO, Sulfolane) used for fluorination, or aqueous media used for hydrolysis, the 2-pyridone form predominates.

  • Thermal Implication: High temperatures (>150°C) shift the equilibrium but also accelerate the nucleophilic attack of water on the C-F bond, leading to the unwanted 2,6-dihydroxy impurity (defunctionalization).

Visualizing the Selectivity Challenge

The following diagram illustrates the kinetic pathway for the Selective Hydrolysis route (converting 2,6-difluoro-4-methylpyridine to the target).

ReactionPathway Start 2,6-Difluoro-4-methylpyridine (Starting Material) Target TARGET: 2-Fluoro-6-hydroxy-4-methylpyridine (Kinetic Product) Start->Target Hydrolysis (OH-) Temp: 80-100°C Fast Kinetics Target->Target Tautomerization (Pyridone form favored in polar solv.) Impurity IMPURITY: 2,6-Dihydroxy-4-methylpyridine (Thermodynamic Sink) Target->Impurity Over-Hydrolysis Temp: >120°C Activation Barrier Crossed

Figure 1: Reaction coordinate visualization showing the target as a kinetic intermediate. Exceeding the thermal threshold pushes the reaction toward the dihydroxy impurity.

Module 2: Troubleshooting Guide (By Protocol)

Scenario A: The Halex Reaction (Cl F)

Precursor: 2-Chloro-6-hydroxy-4-methylpyridine (or 2,6-dichloro) Reagents: KF (anhydrous), 18-crown-6 (cat.), Sulfolane or DMSO. Standard Temp: 140°C – 190°C.

SymptomRoot CauseCorrective Action
No Reaction / Low Conversion "The Kinetic Trap" Fluoride is a poor nucleophile due to high solvation energy or "wet" KF.Increase Temp to 180°C. Ensure KF is spray-dried (surface area is critical). Add a phase transfer catalyst (18-crown-6 or TDA-1) to lower the activation energy, allowing reaction at 160°C.
Black Tar / Charring Thermal Decomposition DMSO decomposes >150°C (explosive risk). Pyridine ring opens via polymerization.Switch Solvent. Use Sulfolane (stable up to 285°C). Reduce temp to 170°C and extend time. Strictly exclude O2 (N2 sparge).
Low Yield (Sticky Solid) Product Inhibition The product (hydroxy-pyridine) is acidic and complexes with KF, killing the reagent.Protect the OH. Methylate the OH first (make 2-chloro-6-methoxy...), fluorinate, then deprotect. Or use 2 eq. of KF to account for the HF-salt formation.
Scenario B: Selective Hydrolysis (F OH)

Precursor: 2,6-Difluoro-4-methylpyridine Reagents: NaOH or KOH (aq), DMSO/Water mix. Standard Temp: 80°C – 120°C.

SymptomRoot CauseCorrective Action
Impurity: 2,6-Dihydroxy "Thermal Overshoot" Temp >110°C activates the second C-F bond.Lower Temp to 85-90°C. Monitor by HPLC. Stop reaction at 95% conversion to avoid attacking the product.
Incomplete Solubility Phase Transfer Issue The difluoro start material is lipophilic; NaOH is aqueous.Co-solvent Tuning. Use a 1:1 mixture of DMSO/Water . The DMSO ensures homogeneity, allowing the reaction to proceed at lower temps (80°C) without forcing conditions.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my reaction stall at 60% conversion even at high temperatures (180°C)? A: This is likely due to moisture poisoning . In the Halex reaction, water forms a solvation shell around the Fluoride ion (


), rendering it non-nucleophilic.
  • Protocol: You must azeotropically dry your solvent (Sulfolane/Toluene) and use spray-dried KF. Every 1% of water reduces reaction rate by ~10x.

Q2: Can I use microwave irradiation to speed this up? A: Yes, but be cautious. Microwave heating is efficient for SnAr reactions (Ref 1.3), but the 2-pyridone tautomer absorbs microwaves differently than the non-polar starting material. This can lead to "hot spots" and rapid degradation.

  • Recommendation: Use active cooling (air jet) during microwave synthesis to maintain bulk temp at 140°C max.

Q3: How do I separate the product from the starting material if the boiling points are similar? A: Do not rely on distillation. Leverage the acidity of the N-H/O-H group .

  • Cool reaction to Room Temp.

  • Adjust pH to >12 (Product becomes anionic salt; Start material remains neutral).

  • Wash with Ethyl Acetate (removes starting material).

  • Acidify aqueous layer to pH 4-5. The target 2-Fluoro-6-hydroxy-4-methylpyridine will precipitate or can be extracted.

Module 4: Decision Tree for Temperature Optimization

Use this workflow to determine your optimal set-point based on real-time observations.

OptimizationLogic Start Start Optimization (Standard: 140°C) CheckConversion Check Conversion (1h) (HPLC/GC) Start->CheckConversion Decision1 Conversion < 10%? CheckConversion->Decision1 Decision2 Impurities > 5%? Decision1->Decision2 No (Rate OK) ActionIncrease Increase Temp +10°C Check Moisture (KF) Decision1->ActionIncrease Yes (Too Slow) ActionDecrease Decrease Temp -10°C Extend Time Decision2->ActionDecrease Yes (Decomp/Over-rxn) ActionMaintain Maintain Temp Monitor Endpoint Decision2->ActionMaintain No (Sweet Spot)

Figure 2: Logic flow for iterative temperature adjustment during process development.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational work on Halex/Fluorination conditions).

  • Bayer AG. (1999). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.[5] EP0966441B1. Link

    • Relevance: Establishes the hydrolysis temperature floor (150°C) for CF3-pyridines, providing a baseline for the fluoro-methyl analog.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

    • Relevance: Demonstrates that 2-fluoropyridines undergo SnAr 320x faster than chloropyridines, justifying lower hydrolysis temperatures for the difluoro substr
  • Dow Chemical Co. (1978). Process for making 2,6-difluoro pyridine. US Patent 4,071,521. Link

    • Relevance: Defines the high-temperature (175-192°C)

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-6-hydroxy-4-methylpyridine

Welcome to the technical support center for 2-Fluoro-6-hydroxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-6-hydroxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Introduction: Understanding the Nuances of 2-Fluoro-6-hydroxy-4-methylpyridine

2-Fluoro-6-hydroxy-4-methylpyridine is a substituted pyridine with functionalities that impart both unique chemical properties and specific stability considerations. The presence of a hydroxyl group introduces the potential for tautomerism and pH sensitivity, while the electron-withdrawing fluorine atom can influence the compound's electronic structure and overall stability. This guide will delve into the key factors affecting the stability of this molecule and provide actionable strategies to mitigate potential issues in your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Fluoro-6-hydroxy-4-methylpyridine.

Issue 1: Inconsistent Spectroscopic Data (NMR, UV-Vis)

Question: I am observing variability in my NMR and UV-Vis spectra for 2-Fluoro-6-hydroxy-4-methylpyridine, especially when I change solvents. What is causing this?

Answer: This is a classic indicator of tautomerism. 2-Hydroxypyridines exist in equilibrium with their corresponding pyridone form. In the case of 2-Fluoro-6-hydroxy-4-methylpyridine, it can tautomerize to 2-Fluoro-4-methyl-6(1H)-pyridone.

  • Causality: The position of this equilibrium is highly dependent on the solvent's polarity. In polar solvents, the more polar pyridone tautomer is often favored, while in non-polar solvents, the hydroxypyridine form may be more prevalent.[1][2] This shift in equilibrium will result in different chemical shifts in NMR and altered absorption maxima in UV-Vis spectroscopy.

  • Experimental Protocol:

    • Solvent Selection: Be consistent with your choice of solvent for all spectroscopic analyses to ensure reproducibility.

    • Solvent Study: To confirm tautomerism, you can intentionally run NMR spectra in a polar aprotic solvent (e.g., DMSO-d6) and a non-polar solvent (e.g., Chloroform-d) and compare the results.

    • Temperature Variation: Variable temperature NMR studies can also provide insight into the equilibrium dynamics.

  • Visualization of Tautomerism:

    Tautomerism 2-Fluoro-6-hydroxy-4-methylpyridine 2-Fluoro-6-hydroxy-4-methylpyridine 2-Fluoro-4-methyl-6(1H)-pyridone 2-Fluoro-4-methyl-6(1H)-pyridone 2-Fluoro-6-hydroxy-4-methylpyridine->2-Fluoro-4-methyl-6(1H)-pyridone Equilibrium

Issue 2: Poor Solubility or Precipitation in Buffered Solutions

Question: My compound is precipitating out of a buffered solution. How can I improve its solubility and stability in aqueous media?

Answer: The solubility of 2-Fluoro-6-hydroxy-4-methylpyridine is highly pH-dependent due to its pKa values. The pyridine nitrogen can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions.

  • Causality: The pKa of the pyridine nitrogen in similar compounds is in the acidic range (around 0.75-0.98), while the pKa for the hydroxyl group is in the basic range (around 11.7-11.8). [3][4][5]At or near its isoelectric point, the compound will have its lowest solubility. Additionally, the presence of certain metal ions in your buffer can lead to the formation of insoluble metal complexes. [3]

  • Troubleshooting Workflow:

    SolubilityTroubleshooting start Precipitation Observed check_ph Check Buffer pH vs. pKa start->check_ph check_metals Analyze for Metal Contaminants start->check_metals adjust_ph Adjust pH Away from Isoelectric Point check_ph->adjust_ph pH near isoelectric point use_chelator Add a Chelating Agent (e.g., EDTA) check_metals->use_chelator Metal ions present solution_stable Solution is Stable adjust_ph->solution_stable use_chelator->solution_stable

    Caption: Workflow for troubleshooting precipitation issues.

  • Experimental Protocol:

    • pH Adjustment: Adjust the pH of your solution to be at least 1-2 pH units away from the isoelectric point to ensure the compound is in its more soluble charged form.

    • Buffer Purity: Use high-purity water and buffer components to minimize metal ion contamination.

    • Chelating Agents: If metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA can help to sequester metal ions and prevent precipitation.

Issue 3: Sample Discoloration and Degradation Over Time

Question: I've noticed that my sample of 2-Fluoro-6-hydroxy-4-methylpyridine is developing a yellow or brownish tint upon storage. What is causing this, and how can I prevent it?

Answer: Discoloration is often a sign of oxidative or photochemical degradation. Hydroxypyridines can be susceptible to oxidation, and the pyridine ring system can be sensitive to light.

  • Causality: The hydroxyl group can be a site for oxidation, potentially leading to the formation of colored byproducts. [6]Additionally, 3-hydroxypyridine derivatives have been shown to act as photosensitizers, which suggests that light exposure can trigger degradation pathways. [7]

  • Prevention Strategies:

Preventative Measure Rationale
Store under Inert Gas Purge the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Use Amber Vials Protect the sample from light by storing it in amber or opaque containers.
Refrigerate or Freeze Lower temperatures will slow down the rate of degradation reactions.
Use Freshly Prepared Solutions For experiments, use solutions that have been recently prepared to minimize the impact of any degradation that may occur in solution over time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Fluoro-6-hydroxy-4-methylpyridine?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. Refrigeration at 2-8 °C is recommended. For very long-term storage, freezing at -20 °C is advisable.

Q2: How does the fluorine atom affect the stability of the molecule?

A2: The carbon-fluorine bond is very strong, which generally enhances the thermal and metabolic stability of the molecule. [8][9][10]The electron-withdrawing nature of fluorine also influences the electronic properties of the pyridine ring, which can affect its reactivity and pKa values compared to its non-fluorinated analog. [11][12] Q3: Is 2-Fluoro-6-hydroxy-4-methylpyridine susceptible to microbial degradation?

A3: While specific data for this compound is not available, pyridine derivatives can be degraded by various microorganisms. [13]Degradation pathways often involve hydroxylation. [14][15]Therefore, it is important to handle the compound under sterile conditions if it will be in an aqueous environment for an extended period to prevent microbial contamination.

Q4: What are the expected decomposition products upon heating?

A4: In the event of a fire or extreme heating, hazardous decomposition products can include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride. [3] Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, based on the chemistry of similar compounds, 2-Fluoro-6-hydroxy-4-methylpyridine is expected to be incompatible with:

  • Strong oxidizing agents: Can lead to rapid and potentially hazardous reactions. [16]* Strong acids: Will protonate the pyridine nitrogen, altering its properties.

  • Acid chlorides and anhydrides: May react with the hydroxyl group.

References

  • Journal of Coordination Chemistry: Vol 13, No 3. STABILITY OF THE IRON(III) COMPLEX WITH 2-HYDROXYPYRIDINE. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC. [Link]

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications. [Link]

  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing). [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. [Link]

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC. [Link]

  • Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds - PubMed. [Link]

  • 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. [Link]

  • Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD - ResearchGate. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed. [Link]

  • Efficient Degradation of Fluorinated Pesticides in Water Using Electrochemical Oxidation. [Link]

  • Exploratory studies of the photochemistry of N-hydroxypyridine-2-thione esters. Generation of excited radicals by laser flash photolysis and in a conventional fluorescence spectrometer | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Atlas of the microbial degradation of fluorinated pesticides - PubMed. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-6-hydroxy-4-methylpyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-6-hydroxy-4-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxy-4-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of fluorine and a hydroxyl group on the pyridine ring imparts unique electronic properties that can enhance biological activity and metabolic stability.[1][2] However, these same features can present challenges during synthesis and purification, often leading to a range of impurities that can be difficult to remove. This guide provides a structured approach to identifying and eliminating these impurities, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that researchers may encounter during the purification of 2-Fluoro-6-hydroxy-4-methylpyridine in a question-and-answer format.

Q1: My final product is discolored (yellow or brown). What is the likely cause and how can I fix it?

A1: Discoloration is a common issue and typically points to the presence of oxidized impurities or residual starting materials.

  • Causality: The hydroxypyridine moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals. Additionally, incomplete reaction or side reactions during synthesis can leave colored impurities.

  • Troubleshooting & Optimization:

    • Recrystallization: This is often the most effective method for removing colored impurities.[3]

      • Solvent Selection: Experiment with a range of solvents. Good starting points include benzene, carbon tetrachloride, ethanol, or a mixture of chloroform and diethyl ether.[3] For hydroxypyridinones, an ethanol/diethyl ether mixture has been shown to be effective.[4]

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the color persists, you can add a small amount of activated charcoal to adsorb the colored impurities, then hot-filter the solution. Allow the solution to cool slowly to promote the formation of pure crystals.

    • Vacuum Distillation/Sublimation: For thermally stable impurities, vacuum distillation can be an effective purification method.[3] High-vacuum sublimation is another option for removing non-volatile colored materials.[3]

Q2: I'm seeing persistent peak tailing in my HPLC analysis of the purified product. What's causing this and how can I improve the peak shape?

A2: Peak tailing for pyridine derivatives in reverse-phase HPLC is a frequent problem, primarily due to interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[5]

  • Causality: The basic nature of the pyridine nitrogen (pKa ≈ 5-6) leads to strong interactions with the acidic silanols, causing a secondary retention mechanism that results in tailing peaks.[5][6]

  • Troubleshooting & Optimization:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., phosphate buffer) will protonate the silanol groups, minimizing their interaction with the basic analyte.[5]

    • Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can shield the active silanol sites from your compound.[5]

    • Column Selection: Consider using a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity.[5] For highly polar compounds, a mixed-mode or HILIC column may provide better results.[5]

Q3: My yield is significantly lower than expected after purification. What are the potential sources of product loss?

A3: Low recovery can stem from several factors, from incomplete reactions to losses during the workup and purification steps.

  • Causality:

    • Incomplete Reaction: The synthesis may not have gone to completion.[7]

    • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.[7] Extremes in pH or high temperatures can lead to decomposition.[7]

    • Losses During Workup: Product may be lost during extraction if the pH is not optimized for partitioning. Acidification is often necessary to precipitate 2-hydroxypyridine compounds.[7][8]

    • Inefficient Purification: The chosen purification method may not be suitable, or the conditions may be suboptimal, leading to co-elution with impurities or irreversible binding to the stationary phase.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Use TLC or GC to monitor the reaction and ensure it has reached completion before beginning the workup.[7]

    • Optimize Workup: Carefully control the pH during extraction and precipitation to maximize product recovery.[7][8] Cooling the mixture during filtration can also help.[7]

    • Refine Purification Method: If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities. A 2D-TLC analysis can help determine if the compound is degrading on the stationary phase.[5]

Experimental Protocols

Protocol 1: Recrystallization for Removing Colored Impurities

This protocol provides a step-by-step method for purifying 2-Fluoro-6-hydroxy-4-methylpyridine via recrystallization.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, ethyl acetate/hexane mixtures, or toluene.[9]

  • Dissolution: In a flask, add the crude 2-Fluoro-6-hydroxy-4-methylpyridine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal (approximately 1-2% by weight) and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography for Separation of Closely Related Impurities

This protocol outlines the purification of 2-Fluoro-6-hydroxy-4-methylpyridine using flash column chromatography.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): Use TLC to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is a good starting point for many pyridine derivatives.[9][10] Adjust the ratio to achieve an Rf value for the desired product of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the prepared column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q: Can 2-Fluoro-6-hydroxy-4-methylpyridine exist in a tautomeric form? A: Yes, 2-hydroxypyridines can exist in equilibrium with their 2-pyridone tautomer.[8] This is an important consideration as the two forms may have different physical properties and reactivity.

Q: What are some potential starting materials and synthetic impurities I should be aware of? A: Common synthetic routes to similar compounds include the hydrolysis of halogenated pyridines (e.g., 2-fluoro- or 2-chloro-pyridines) or the diazotization of aminopyridines.[7][11] Therefore, unreacted starting materials or byproducts from these reactions could be present as impurities. For example, if starting from 2-amino-6-methylpyridine, residual aminopyridine could be an impurity.

Q: Are there any specific safety precautions I should take when handling 2-Fluoro-6-hydroxy-4-methylpyridine? A: Yes. Similar fluorinated pyridine compounds are known to be irritants. 2-Fluoro-6-methylpyridine is classified as causing skin and eye irritation, and it may cause respiratory irritation.[12][13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: As discussed, this is a powerful tool for quantifying purity and detecting non-volatile impurities.[6]

  • GC-MS: Useful for identifying volatile impurities.

  • NMR (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can help identify and quantify impurities with distinct NMR signals.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Visualizations

Troubleshooting Workflow for Common Purification Issues

Purification_Troubleshooting Start Crude 2-Fluoro-6-hydroxy- 4-methylpyridine Discoloration Discolored Product? Start->Discoloration PeakTailing HPLC Peak Tailing? Discoloration->PeakTailing No Recrystallize Recrystallization (Protocol 1) Discoloration->Recrystallize Yes LowYield Low Yield? PeakTailing->LowYield No OptimizeHPLC Optimize HPLC Method: - Adjust Mobile Phase pH - Use Additives (TEA) - Change Column PeakTailing->OptimizeHPLC Yes CheckReaction Verify Reaction Completion (TLC/GC) LowYield->CheckReaction Yes PureProduct Pure Product LowYield->PureProduct No Recrystallize->PeakTailing Charcoal Add Activated Charcoal Recrystallize->Charcoal Charcoal->PeakTailing Sublimation Vacuum Distillation/ Sublimation Sublimation->PeakTailing OptimizeHPLC->LowYield OptimizeWorkup Optimize Workup: - pH control - Temperature control CheckReaction->OptimizeWorkup RefinePurification Refine Purification (e.g., Column Chromatography) OptimizeWorkup->RefinePurification RefinePurification->PureProduct End End PureProduct->End

Caption: A workflow for troubleshooting common purification issues.

General Purification Workflow

Purification_Workflow Crude Crude Product InitialAnalysis Initial Purity Analysis (TLC, HPLC) Crude->InitialAnalysis ChooseMethod Choose Primary Purification Method InitialAnalysis->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization Solid with solubility difference Chromatography Column Chromatography ChooseMethod->Chromatography Complex mixture or liquid PurityCheck1 Purity Analysis Recrystallization->PurityCheck1 PurityCheck2 Purity Analysis Chromatography->PurityCheck2 SecondPurification Secondary Purification (if needed) PurityCheck1->SecondPurification Purity < 98% FinalProduct Final Pure Product PurityCheck1->FinalProduct Purity > 98% PurityCheck2->SecondPurification Purity < 98% PurityCheck2->FinalProduct Purity > 98% SecondPurification->InitialAnalysis

Caption: A general workflow for the purification of 2-Fluoro-6-hydroxy-4-methylpyridine.

Quantitative Data Summary

Analytical TechniqueCommon IssueParameter to OptimizeTarget Value/Outcome
HPLC Peak TailingMobile Phase pH2.5 - 3.0[5]
Mobile Phase Additive5-10 mM TEA[5]
Recrystallization Low YieldFiltration TemperatureCool to 5-15°C[7]
Synthesis Incomplete ReactionReaction TemperatureDependent on specific reaction, e.g., 80-130°C for hydrolysis[7]

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved February 20, 2026, from [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.). Google Patents.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). HETEROCYCLES, Vol. 102, No. 7, 2021. Retrieved February 20, 2026, from [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... (2016, February 23). Dalton Transactions (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters - ACS Publications. Retrieved February 20, 2026, from [Link]

  • 2-Fluoro-4-methylpyridine | CAS#:461-87-0. (2025, August 21). Chemsrc. Retrieved February 20, 2026, from [Link]

  • EP2585436B1 - Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office - EP 0192287 A2. Retrieved February 20, 2026, from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents.
  • The Dark Side of Fluorine. (2019, June 20). PMC. Retrieved February 20, 2026, from [Link]

  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-6-hydroxy-4-methylpyridine Synthesis

Topic: Catalyst Selection and Process Optimization for 2-Fluoro-6-hydroxy-4-methylpyridine Synthesis Content Type: Technical Support Center Guide (Q&A Format) Audience: Process Chemists, Medicinal Chemists, Drug Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection and Process Optimization for 2-Fluoro-6-hydroxy-4-methylpyridine Synthesis Content Type: Technical Support Center Guide (Q&A Format) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Reaction Architecture

Target Molecule: 2-Fluoro-6-hydroxy-4-methylpyridine (Tautomer: 6-Fluoro-4-methyl-2-pyridone) CAS Registry Number: 407-22-7 (related isomer reference) / Specific target often custom synthesized. Primary Synthetic Pathway: The most scalable and validated route involves the Halex (Halogen Exchange) reaction of 2,6-dichloro-4-methylpyridine to 2,6-difluoro-4-methylpyridine, followed by regioselective hydrolysis .

This guide focuses on the critical Phase Transfer Catalyst (PTC) selection for the fluorination step, as this is the rate-determining and most failure-prone phase of the synthesis.

Reaction Pathway Diagram

ReactionPathway Start 2,6-Dichloro-4-methylpyridine Step1 Halex Reaction (KF, Solvent, Catalyst) Start->Step1 High T (180-220°C) Inter 2,6-Difluoro-4-methylpyridine Step1->Inter Double F-Exchange Side1 Side Product: 2-Chloro-6-fluoro-4-methylpyridine Step1->Side1 Incomplete Exchange Step2 Selective Hydrolysis (NaOH/KOH, H2O) Inter->Step2 Nucleophilic Attack Product 2-Fluoro-6-hydroxy-4-methylpyridine (Major Tautomer) Step2->Product Acidification Cat Catalyst Selection: 18-Crown-6 vs TPPB Cat->Step1 Accelerates

Figure 1: Sequential synthesis pathway highlighting the critical catalytic Halex step.

Catalyst Selection Matrix

The Halex reaction requires a Phase Transfer Catalyst (PTC) to solubilize fluoride ions (from solid KF) into the organic phase. Selection depends on solvent compatibility and thermal stability.

Catalyst ClassSpecific CatalystRecommended TempProsCons
Phosphonium Salts Tetraphenylphosphonium Bromide (TPPB) 180°C - 220°CHigh Thermal Stability. Best for high-temp sulfolane reactions. Less hygroscopic than ammonium salts.More expensive than ammonium salts. Harder to remove from waste streams.
Crown Ethers 18-Crown-6 100°C - 160°CHighest Activity. Solubilizes K+ extremely well. reaction rates are faster at lower temps.Toxic. Expensive. Thermal decomposition >160°C can occur over long batches.
Ammonium Salts Tetramethylammonium Chloride (TMAC) < 150°CCheap.[1] Effective for lower temp reactions in DMSO.Safety Risk. Low thermal stability. Can undergo Hofmann elimination or cause thermal runaway in DMAc (see Shell incident).
Polyethers PEG-400 120°C - 180°CCheap, non-toxic, eco-friendly.Lower activity compared to onium salts. High viscosity can impede stirring.

Senior Scientist Recommendation: For the synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine starting from the dichloro-precursor, use Tetraphenylphosphonium Bromide (TPPB) in Sulfolane .

  • Reasoning: The electron-rich methyl group deactivates the pyridine ring, requiring higher temperatures (>190°C) for the Halex reaction. Ammonium salts and Crown ethers degrade at these temperatures. TPPB remains stable.

Troubleshooting & FAQs

Category A: Reaction Stalled or Low Conversion

Q: I am using KF and 18-Crown-6 in DMSO, but the conversion of 2,6-dichloro-4-methylpyridine stops at the mono-fluoro intermediate (2-chloro-6-fluoro). Why? A: This is a classic "deactivation" issue.

  • The Cause: The methyl group at position 4 donates electron density to the ring, making the second chloride displacement significantly harder than the first. The first fluorine atom also destabilizes the transition state for the second substitution due to electron repulsion (though it activates inductively, the resonance effect of methyl dominates).

  • The Fix:

    • Switch Solvents: DMSO boils at 189°C. You likely need 210-220°C to drive the second substitution. Switch to Sulfolane (bp 285°C).

    • Change Catalyst: 18-Crown-6 degrades at >160°C. Switch to TPPB (Tetraphenylphosphonium bromide) which is stable up to ~250°C.

    • Anhydrous Conditions: Ensure your KF is "Spray-dried" or azeotropically dried with toluene. Even 1% water creates solvation shells around F-, killing its nucleophilicity [1].

Q: My reaction mixture turned black and tarry. What happened? A: You likely experienced thermal decomposition or polymerization.

  • Check: Did you use DMAc (Dimethylacetamide) with an ammonium salt?

  • Warning: This combination can lead to thermal runaway explosions (reminiscent of the Shell Halex incident) [2].

  • Solution: Discard the batch. For high-temperature Halex, never use DMAc/TMAC. Use Sulfolane/TPPB. Ensure inert atmosphere (N2/Ar) to prevent oxidative degradation of the pyridine ring.

Category B: Hydrolysis & Regioselectivity

Q: After obtaining 2,6-difluoro-4-methylpyridine, I tried to hydrolyze it to the product, but I got a mixture of starting material and di-hydroxy byproduct. How do I stop at mono-hydroxy? A: The second hydrolysis is often faster than the first due to the solubility change.

  • Protocol Adjustment:

    • Reagent: Use KOH in t-Butanol (tBuOH) instead of aqueous NaOH. The bulky tert-butoxide/hydroxide aggregates in tBuOH allow for better control.

    • Stoichiometry: Use exactly 2.05 equivalents of KOH.

    • Temperature Control: Run the reaction at reflux (82°C) and monitor via HPLC every 30 minutes. Do not overheat.

    • Workup: Acidify carefully to pH 5-6 to precipitate the pyridone form.

Category C: Purification[2][3][4][5]

Q: I cannot separate the 2-fluoro-6-hydroxy product from the 2-chloro-6-hydroxy impurity. A: These compounds have very similar polarities.

  • Prevention: The best strategy is to ensure 100% conversion in the Halex step (Cl -> F) before starting hydrolysis. It is much easier to separate 2,6-dichloro from 2,6-difluoro (by distillation) than it is to separate their hydroxy derivatives.

  • Purification: If you already have the mixture, use recrystallization from Ethanol/Water (80:20). The fluoro-compound typically crystallizes more readily due to H-bonding differences in the crystal lattice compared to the chloro-analog.

Detailed Experimental Protocol

Method: Two-Step Synthesis via Halex and Hydrolysis.

Step 1: Halex Reaction (Chlorine-Fluorine Exchange)
  • Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Potassium Fluoride (spray-dried, 2.5 eq), TPPB (0.05 eq), Sulfolane (3 mL/g).

  • Procedure:

    • Charge a flask with KF and Sulfolane. Add Toluene (20% v/v) and reflux with a Dean-Stark trap to remove trace water (Azeotropic drying).

    • Distill off the toluene.

    • Add 2,6-Dichloro-4-methylpyridine and TPPB.

    • Heat to 210°C for 12-18 hours. Monitor by GC (FID).

    • Target: >98% conversion to 2,6-difluoro-4-methylpyridine.

    • Workup: Cool to 100°C. Vacuum distill the product directly from the sulfolane slurry (Product bp ~140-150°C).

Step 2: Selective Hydrolysis
  • Reagents: 2,6-Difluoro-4-methylpyridine (1.0 eq), KOH (2.1 eq), t-Butanol (5 mL/g).

  • Procedure:

    • Dissolve substrate in t-Butanol.

    • Add powdered KOH.

    • Reflux (82°C) for 4-6 hours.

    • Monitor: HPLC for disappearance of difluoro-SM.

    • Workup: Evaporate solvent. Dissolve residue in minimal water. Acidify with HCl to pH 6.

    • Isolation: Filter the white precipitate (2-Fluoro-6-hydroxy-4-methylpyridine). Recrystallize from EtOH if needed.

References

  • Finger, G. C., & Kruse, C. W. (1956).[2] Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update. Link

  • BenchChem. (2025).[3] Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. BenchChem Technical Guides. Link (Generalized reference for hydroxy-pyridine handling).

  • Sasson, Y., et al. (2010). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction. Chemical Communications. Link

Sources

Optimization

Technical Support Center: Workup Procedures for 2-Fluoro-6-hydroxy-4-methylpyridine

Topic: Isolation, Purification, and Handling of 2-Fluoro-6-hydroxy-4-methylpyridine CAS Registry Number: 1227577-23-2 Synonyms: 6-Fluoro-4-methylpyridin-2-ol; 6-Fluoro-4-methyl-2(1H)-pyridone Target Audience: Medicinal C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation, Purification, and Handling of 2-Fluoro-6-hydroxy-4-methylpyridine CAS Registry Number: 1227577-23-2 Synonyms: 6-Fluoro-4-methylpyridin-2-ol; 6-Fluoro-4-methyl-2(1H)-pyridone Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary & Chemical Profile

This guide addresses the specific challenges associated with the workup of 2-Fluoro-6-hydroxy-4-methylpyridine . Unlike simple pyridines, this molecule exhibits amphoteric behavior and prototropic tautomerism , which complicates extraction and purification.[1]

Critical Chemical Properties
PropertyValue / CharacteristicImpact on Workup
Molecular Weight 127.12 g/mol Low MW suggests potential volatility if dried aggressively under high vacuum and heat.[1]
Tautomerism 2-pyridone ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2-hydroxypyridine
Exists as a mixture. The pyridone form is more polar; the hydroxy form is more lipophilic.[1]
Acidity (pKa) OH/NH: ~8.5–9.5 (Estimated)Forms water-soluble salts at pH > 10.[1]
Basicity (pKa) Pyridine N: < 1.0 (Estimated)Fluorine and oxygen substitution severely reduce basicity; does not easily form stable salts with weak acids.[1]
Solubility AmphiphilicSoluble in DMSO, DMF, MeOH.[1] Moderate in EtOAc/DCM. Poor in Hexanes/Water (at isoelectric point).[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product is stuck in the aqueous phase during extraction."

Diagnosis: The pH of your aqueous layer is likely too high (forming the anion) or too low (protonating the oxygen/nitrogen species, though less likely due to low basicity).[1] Solution:

  • Target pH: Adjust the aqueous phase to pH 4.0 – 6.0 .

  • Reasoning: At pH > 8, the phenolic hydroxyl (or amide-like NH) deprotonates to form the anionic species, which is highly water-soluble.[1] At pH < 2, the oxygen or nitrogen may protonate, increasing water solubility.[1] The neutral species predominates between pH 4 and 6.[1]

  • Protocol:

    • Cool the reaction mixture to 0–5 °C.

    • If the reaction was basic, acidify slowly with 1M HCl or 10% Citric Acid to pH 5.[1]

    • Saturate the aqueous phase with NaCl (salting out) to decrease the solubility of the organic neutral species.[1]

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) containing 5% Methanol.[1]

Issue 2: "I see two distinct spots on TLC that merge or streak."

Diagnosis: This is likely tautomerism , not an impurity.[1] Solution:

  • Verification: Run a 2D-TLC experiment. Spot the sample, run the plate, dry it, rotate 90°, and run it again.[1] If the two spots align on the diagonal, they are non-interconverting impurities. If off-diagonal spots appear, they are interconverting tautomers.[1]

  • Fix:

    • Add 1% Acetic Acid to your TLC eluent (e.g., 50% EtOAc / Hexanes / 1% AcOH).[1] This suppresses ionization and stabilizes the hydrogen bonding network, often sharpening the spots.

    • Do not attempt to separate these "isomers" by column chromatography; they will re-equilibrate.[1]

Issue 3: "The product oils out during recrystallization."

Diagnosis: The compound is too soluble in the solvent or the cooling was too rapid.[1] Solution:

  • Solvent System: Avoid pure ethanol or methanol.[1] Use a binary system:

    • Solvent A (Good): Ethyl Acetate or Isopropanol.[1]

    • Solvent B (Bad): Hexanes or Heptane.[1]

  • Protocol: Dissolve the crude oil in minimal hot EtOAc. Add Heptane dropwise until persistent cloudiness appears.[1] Let it cool slowly to room temperature, then to 4 °C.

  • Seed Crystal: If available, seeding is critical for pyridones, which can form supersaturated oils easily.[1]

Issue 4: "Is the Fluorine atom stable during workup?"

Diagnosis: Fluorine at the 2-position is activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), especially if the ring is electron-deficient.
Solution: 
  • Avoid Strong Nucleophiles: Do not use strong hydroxide bases (NaOH/KOH) at high temperatures (>60 °C) during workup, as this can hydrolyze the fluoride to a hydroxyl group, yielding the dihydroxy impurity.

  • Safe Bases: Use Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Bicarbonate (
    
    
    
    ) for neutralization.

Detailed Workup Protocol

Standard Isolation Procedure

This protocol assumes a synthesis reaction ending in a polar organic solvent (e.g., DMF, DMSO) or an aqueous mixture.

Step 1: Quenching & pH Adjustment [1]

  • Dilute the reaction mixture with Water (5 volumes) .

  • Critical Step: Check pH.[1][2][3][4][5]

    • If Basic: Acidify dropwise with 1M HCl to pH 5–6 .

    • If Acidic: Neutralize with Saturated

      
        to pH 5–6 .
      
  • Add Brine (saturated NaCl) to the aqueous layer (approx. 20% v/v of aqueous phase).

Step 2: Extraction

  • Extract with Ethyl Acetate (3 x 5 volumes) .

    • Note: If the compound does not extract well, switch to DCM : MeOH (95:5) .[1] The methanol helps break hydrogen bonds between the pyridone and water.[1]

  • Combine organic layers.[1]

  • Wash organics with Brine (1 x) to remove residual water and DMF/DMSO.[1]

Step 3: Drying & Concentration

  • Dry over Anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
      (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if the compound is sensitive to Lewis acids (rare, but precautionary).
  • Filter and concentrate under reduced pressure at 40 °C .

  • Azeotrope: If DMF remains, add Heptane and rotary evaporate 2–3 times to co-distill the high-boiling solvent.

Step 4: Purification (Flash Chromatography)

  • Stationary Phase: Silica Gel (Acid-washed silica is optional but helpful).[1]

  • Mobile Phase:

    • Start: 10% EtOAc in Hexanes.

    • Gradient: Increase to 100% EtOAc.

    • Modifier: If the compound streaks, add 0.5% Acetic Acid or 1% Triethylamine (depending on if the acidic or basic interactions are causing the drag).[1] For hydroxypyridines, Acetic Acid is usually preferred.[1]

Visualizations

Figure 1: Workup Decision Tree

This flow diagram guides the researcher through the critical decision points based on the reaction mixture's state.[1]

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH IsBasic pH > 8 CheckPH->IsBasic IsAcidic pH < 3 CheckPH->IsAcidic IsNeutral pH 4 - 6 CheckPH->IsNeutral Acidify Add 1M HCl Target pH 5 IsBasic->Acidify Basify Add Sat. NaHCO3 Target pH 5 IsAcidic->Basify Salting Add Brine (Salting Out) IsNeutral->Salting Acidify->IsNeutral Basify->IsNeutral Extract Extract with EtOAc (or DCM:MeOH 95:5) PhaseCheck Check TLC of Aqueous Extract->PhaseCheck Salting->Extract ProductInAq Product in Aqueous? PhaseCheck->ProductInAq ReExtract Saturate with NaCl Re-extract with n-Butanol ProductInAq->ReExtract Yes DryConc Dry (Na2SO4) & Concentrate ProductInAq->DryConc No

Caption: Decision logic for maximizing recovery of 2-Fluoro-6-hydroxy-4-methylpyridine from aqueous media.

Figure 2: Tautomeric Equilibrium & Reactivity

Understanding the tautomers is crucial for interpreting NMR and TLC data.[1]

Tautomers Pyridone 2-Pyridone Form (Polar, Amide-like) Dominant in Solid State Equilibrium Tautomeric Equilibrium Pyridone->Equilibrium Hydroxy 2-Hydroxypyridine Form (Lipophilic, Aromatic) Dominant in Gas Phase/Non-polar Solvents Equilibrium->Hydroxy

Caption: The compound exists in equilibrium. Solvent polarity shifts the ratio, affecting TLC spots and NMR shifts.[1]

References

  • Chemical Identification

    • National Center for Biotechnology Information.[1] (2025).[1][4][6][7] PubChem Compound Summary for CID 68081793, 6-Fluoro-4-methylpyridin-2-ol. Retrieved from [Link][1]

  • Extraction Methodology (Hydroxypyridines)

    • Yang, C., et al. (2012). Extraction Equilibria of 4-Hydroxypyridine using Di(2-ethylhexyl) Phosphoric Acid. Separation Science and Technology. Retrieved from [Link][1]

  • Synthesis & Properties Context

    • European Patent Office.[1] (2007).[1][8] Chemical Process for the Extraction of 2-Hydroxy Pyridine Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-Fluoro-6-hydroxy-4-methylpyridine vs. 2-Hydroxy-4-methylpyridine

[1] Executive Summary: The Fluorine Advantage In medicinal chemistry, the strategic replacement of hydrogen with fluorine (bioisosterism) is a high-impact modification used to alter physicochemical properties without sig...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the strategic replacement of hydrogen with fluorine (bioisosterism) is a high-impact modification used to alter physicochemical properties without significantly changing steric bulk.[1] This guide compares 2-Fluoro-6-hydroxy-4-methylpyridine (Target) with its non-fluorinated analog, 2-Hydroxy-4-methylpyridine (Analog) .[1]

While the non-fluorinated analog is a classic pyridone scaffold used in fragment-based drug discovery, the fluorinated derivative offers distinct advantages in metabolic stability and acidity modulation (pKa) . The introduction of the fluorine atom at the C2 position (relative to the pyridine nitrogen) exerts a strong electron-withdrawing effect, shifting the tautomeric equilibrium and enhancing the lipophilicity profile, often critical for blood-brain barrier (BBB) penetration.

Physicochemical Profiling

The core difference between these two compounds lies in their electronic distribution, driven by the high electronegativity of fluorine. This fundamentally alters their tautomeric preferences and acid-base behavior.[1]

Comparative Data Table
Feature2-Hydroxy-4-methylpyridine (Analog)2-Fluoro-6-hydroxy-4-methylpyridine (Target)Impact of Fluorination
Structure Pyridone dominantMixed / Shifted EquilibriumDestabilizes N-protonation
CAS 13466-41-6461-87-0 (Precursor ref)*Bioisosteric replacement
Mol.[1] Weight 109.13 g/mol 127.12 g/mol Minimal steric increase
LogP (Est.) ~0.6 (Hydrophilic)~1.2 (More Lipophilic)Improved permeability
pKa (OH/NH) ~11.0 (Weak Acid)~8.5 - 9.0 (More Acidic)Enhanced acidity due to -I effect
H-Bonding Donor (NH) & Acceptor (C=O)Weak Donor (OH) / Acceptor (N, F)Altered binding mode

*Note: CAS 461-87-0 refers to the 2-fluoro-4-methylpyridine core; specific hydroxy-derivatives often require custom synthesis.[1]

Deep Dive: Tautomerism & Electronic Effects

The most critical distinction is the tautomeric equilibrium .

  • Analog (Non-fluorinated): Exists predominantly as 4-methyl-2-pyridone (Lactam form) in both solution and solid state.[1] The N-H bond is stable, and the carbonyl oxygen acts as a hydrogen bond acceptor.

  • Target (Fluorinated): The fluorine atom at position 2 (alpha to nitrogen) is strongly electron-withdrawing.[1] This reduces the basicity of the pyridine nitrogen, destabilizing the protonated "pyridone-like" form. Consequently, the 2-fluoro-6-hydroxy tautomer (Lactim form) becomes more energetically accessible compared to the non-fluorinated analog.[1]

Tautomerism cluster_analog Non-Fluorinated Analog cluster_target Fluorinated Target A_Lactim 2-Hydroxy-4-methylpyridine (Lactim) A_Lactam 4-Methyl-2-pyridone (Lactam - Dominant) A_Lactim->A_Lactam Major Form A_Lactam->A_Lactim T_Lactim 2-Fluoro-6-hydroxy-4-methylpyridine (Lactim - Stabilized) T_Lactam 6-Fluoro-4-methyl-2-pyridone (Lactam) T_Lactim->T_Lactam Equilibrium Shift T_Lactam->T_Lactim F Inductive Effect

Caption: Tautomeric shift induced by fluorination. The electron-withdrawing fluorine destabilizes the positively charged character of the nitrogen in the lactam form.[1]

Synthetic Utility & Protocols

While the non-fluorinated analog is a commodity chemical, the fluorinated target requires specific synthesis. The most robust route involves the selective hydrolysis of 2,6-difluoro-4-methylpyridine .[1] This method is preferred over diazotization of aminopyridines due to cleaner workups and avoidance of unstable diazonium intermediates.[1]

Protocol: Selective Hydrolysis of 2,6-Difluoro-4-methylpyridine

Objective: Synthesize 2-Fluoro-6-hydroxy-4-methylpyridine via nucleophilic aromatic substitution (SnAr).

Reagents:

  • Precursor: 2,6-Difluoro-4-methylpyridine (1.0 eq)[1]

  • Nucleophile: Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: tert-Butanol (t-BuOH) or DMSO (anhydrous)[1]

  • Acid: 1M HCl (for workup)

Methodology:

  • Setup: Charge a round-bottom flask with 2,6-difluoro-4-methylpyridine and dissolve in tert-butanol (0.5 M concentration).

  • Addition: Add powdered KOH (2.5 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 83°C) for 4–6 hours.

    • Mechanism:[1][2] The hydroxide ion attacks position 2 via SnAr. The intermediate Meisenheimer complex is stabilized by the ring nitrogen.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (difluoro) is non-polar; the product (monohydroxy) is significantly more polar.

  • Workup (Critical):

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove tert-butanol.[1]

    • Dilute residue with water.[1] The solution will be basic (pH > 12), containing the potassium salt of the product.

    • Acidification: Slowly add 1M HCl until pH ~3–4. The product, being weakly acidic, will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validating Check:

  • NMR Validation: The starting material has a symmetric proton signal (two equivalent aromatic protons). The product will show non-equivalent protons (singlets with different chemical shifts) due to the loss of symmetry.

Synthesis Start 2,6-Difluoro-4-methylpyridine (Symmetric) Reagent KOH / t-BuOH Reflux, 6h Start->Reagent Inter Meisenheimer Complex Reagent->Inter SnAr Attack Product 2-Fluoro-6-hydroxy-4-methylpyridine (Asymmetric Product) Inter->Product -F elimination

Caption: Selective nucleophilic aromatic substitution (SnAr) pathway for converting the difluoro precursor to the target hydroxy-pyridine.

Biological & Metabolic Implications[3][4]

Metabolic Blocking (Metabolic Stability)
  • Analog Weakness: The C-H bond at position 6 (in 2-hydroxy-4-methylpyridine) is a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4).[1] This can lead to ring opening or hydroxylation.

  • Fluorine Solution: Replacing this Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this site from oxidation. Furthermore, the fluorine deactivates the ring towards further oxidative attack, potentially extending the in vivo half-life (t1/2) .

Binding Affinity & Bioisosterism
  • H-Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, whereas the original C-H could not. This provides a new vector for interaction within a protein binding pocket.[1]

  • Lipophilicity: The fluorinated compound is more lipophilic. If the target receptor is in a hydrophobic pocket (e.g., Kinase hinge regions), the fluorinated analog often shows improved Ligand Efficiency (LE) .

References

  • Metabolic Stability of Fluorinated Pyridines

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Tautomerism of Hydroxypyridines

    • Title: How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.[3]

    • Source: NIH / PubMed.
    • URL:[Link]

  • Synthesis of Fluorinated Pyridines (SnAr)

    • Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts.[1]

    • Source: ACS Public
    • URL:[Link]

  • Properties of 2-Fluoro-4-methylpyridine (Precursor)

    • Title: 2-Fluoro-4-methylpyridine Compound Summary.
    • Source: PubChem.[1][4][5][6]

    • URL:[Link]

Sources

Comparative

The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-6-hydroxy-4-methylpyridine Analogs

In the intricate world of drug discovery, the pyridine ring stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been born.[1][2] Its unique electronic properties an...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the pyridine ring stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been born.[1][2] Its unique electronic properties and synthetic versatility make it a cornerstone in medicinal chemistry.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising class of compounds: 2-Fluoro-6-hydroxy-4-methylpyridine analogs. The strategic placement of a fluorine atom, a hydroxyl group, and a methyl group on the pyridine core creates a molecule with a rich potential for modification and optimization, offering a powerful platform for the development of targeted therapies.[4]

This guide will provide an in-depth comparison of various analogs, supported by experimental data, to illuminate the subtle yet critical interplay between chemical structure and biological function. We will explore the synthetic rationale behind the design of these compounds and provide detailed protocols for their preparation and evaluation, empowering researchers to navigate the complex landscape of drug development with precision and insight.

The 2-Fluoro-6-hydroxy-4-methylpyridine Core: A Scaffold Primed for Potency

The 2-Fluoro-6-hydroxy-4-methylpyridine scaffold is a testament to the power of strategic functionalization. The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity through favorable interactions with biological targets.[4] The hydroxyl group at the 6-position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a protein's active site. Its tautomeric equilibrium with the corresponding pyridone form can also play a role in its biological activity. The 4-methyl group provides a point for steric interaction and can be modified to probe the topology of the target's binding pocket.

Structure-Activity Relationship (SAR) Analysis: Deciphering the Code of Efficacy

The biological activity of 2-Fluoro-6-hydroxy-4-methylpyridine analogs can be profoundly altered by even minor structural modifications. A systematic exploration of these changes is key to optimizing potency and selectivity. While specific SAR data for the exact 2-fluoro-6-hydroxy-4-methylpyridine scaffold is emerging, we can draw valuable insights from closely related analogs, such as the 2-amino-4-methylpyridine series, which have been extensively studied as inhibitors of inducible nitric oxide synthase (iNOS).[5][6]

Key Modification Hotspots and Their Impact on Activity
  • The 6-Position: A Gateway to Potency and Selectivity: The area around the 6-position of the pyridine ring offers significant opportunities for modification. Studies on 2-amino-4-methylpyridine analogs have shown that this position is highly tolerant to the introduction of various substituents, making it an ideal site for attaching different functional groups to modulate activity and for radiolabeling in imaging applications.[5]

  • The 2-Position: Fine-Tuning Electronic and Binding Properties: The fluorine atom at the 2-position is a powerful modulator of the pyridine ring's electronics. In the context of kinase inhibition, the pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the ATP-binding site.[4] The electronegativity of the fluorine atom can enhance this interaction.

  • The 4-Position: Probing Steric and Hydrophobic Interactions: The methyl group at the 4-position can be varied to explore the steric and hydrophobic landscape of the target's binding pocket. Replacing the methyl group with larger alkyl or aryl groups can lead to either enhanced or diminished activity, depending on the specific topology of the active site.

Comparative Analysis of 6-Substituted 2-Amino-4-methylpyridine Analogs as iNOS Inhibitors

To illustrate the principles of SAR, the following table summarizes the in vitro inhibitory activity (IC50) of a series of 6-substituted 2-amino-4-methylpyridine analogs against inducible nitric oxide synthase (iNOS).

Compound ID6-SubstituentiNOS IC50 (nM)
1 -H108
2 -CH(CH₃)₂28
9 -CH₂CH₂F220
11 -CH=CH₂282
16 -OH>5000
13 -OCH₃>5000
15 -OCH₂CH₂F>5000
18 -CH(F)CH₃57.6
20 -CH₂CH₂CH₂F170
24 -C(CH₃)=CH₂685

Data sourced from J. Med. Chem. 2009, 52 (9), pp 2707–2716.[5]

SAR Insights from the iNOS Inhibitor Data:

  • Steric Bulk at the 6-Position: The introduction of an isopropyl group (Compound 2 ) significantly enhances potency compared to the unsubstituted analog (Compound 1 ), suggesting a favorable steric interaction in the iNOS active site.[5]

  • Impact of Fluorination: While fluorination is often beneficial, the position matters. The 2-fluoropropyl substituent in Compound 9 leads to a decrease in potency compared to the isopropyl group in Compound 2 . However, placing the fluorine on the first carbon of the propyl chain (Compound 18 ) results in a significant increase in potency, highlighting the sensitivity of the binding pocket to the precise location of the fluorine atom.[5]

  • Electronic Effects: The dramatic loss of activity upon introduction of a hydroxyl (Compound 16 ), methoxy (Compound 13 ), or fluoroethoxy (Compound 15 ) group at the 6-position points to an adverse electronic or steric effect in this region of the binding site for iNOS inhibition.[5]

  • Unsaturation: The presence of a double bond in the side chain (Compounds 11 and 24 ) generally leads to a decrease in potency compared to the saturated analogs, with the additional methyl group in Compound 24 further reducing activity, likely due to steric hindrance.[5]

Experimental Protocols

The successful development of novel analogs hinges on robust and reproducible synthetic and analytical methodologies. The following section provides detailed protocols for the synthesis and biological evaluation of 2-fluoro-6-hydroxy-4-methylpyridine analogs, based on established procedures for similar compounds.

Synthesis of 2-Fluoro-6-substituted-4-methylpyridine Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, often starting from a commercially available substituted pyridine. A general and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a variety of substituents at the 2- or 6-position of the pyridine ring.[4]

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 2-bromo-6-fluoro-4-methylpyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-fluoro-4-methylpyridine analog.

In Vitro Biological Evaluation: Kinase Inhibition Assay

To assess the biological activity of the synthesized analogs, a common and effective method is to measure their ability to inhibit the activity of a specific protein kinase.

General Protocol for a Radiometric Kinase Assay:

  • Prepare a reaction buffer containing the kinase of interest, a substrate peptide, and MgCl₂.

  • Add varying concentrations of the test compound (typically from a stock solution in DMSO) to the reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.

  • Stop the reaction by adding a quench solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose paper filter.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the complex relationships discussed, the following diagrams illustrate key concepts in the study of 2-fluoro-6-hydroxy-4-methylpyridine analogs.

SAR_Trends cluster_6_pos Modifications at 6-Position cluster_activity Impact on Biological Activity Core 2-Fluoro-6-hydroxy- 4-methylpyridine Core Alkyl Alkyl Groups (e.g., Isopropyl) Core->Alkyl Favorable Steric Fit Fluoroalkyl Fluoroalkyl Groups (e.g., -CH(F)CH3) Core->Fluoroalkyl Positional Fluorine Effect Alkoxy Alkoxy/Hydroxy Groups (e.g., -OH, -OCH3) Core->Alkoxy Adverse Electronic/Steric Effect Increased Increased Potency Alkyl->Increased Fluoroalkyl->Increased (position dependent) Decreased Decreased Potency Alkoxy->Decreased

Caption: Key SAR trends for modifications at the 6-position.

Synthetic_Workflow Start 2-Bromo-6-fluoro-4-methylpyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Boronic Acid/Ester Pd Catalyst, Base Reagents->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-6-fluoro-4-methylpyridine Purification->Product

Caption: General synthetic workflow for analog preparation.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 2-Fluoro-6-hydroxy- 4-methylpyridine Analog Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing a point of inhibition.

Conclusion

The 2-fluoro-6-hydroxy-4-methylpyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of its analogs is paramount for the rational design of potent and selective molecules. By systematically exploring modifications at key positions and employing robust synthetic and biological evaluation techniques, researchers can unlock the full potential of this versatile chemical framework. This guide serves as a foundational resource, providing both the conceptual understanding and the practical methodologies necessary to advance the development of next-generation therapeutics based on this promising scaffold.

References

  • Zhang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(9), 2707–2716. [Link]

  • Zhang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis and anticancer activity of some new pyridine derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. Unpublished.
  • Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]

  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Sajith, A. M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • Norman, M. H., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]

  • Cheng, H., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2788-2792. [Link]

  • Sharma, P., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1720-1725. [Link]

  • Amr, A. E.-G. E., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Zamaratski, E., et al. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. PMC. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

  • Wang, J., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]

  • Al-Refai, M., et al. (2023). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Research Square.
  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Knomics. [Link]

  • DELTA. (n.d.). Biological Data Overview. DELTA. [Link]

  • Roy, A., et al. (2022). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. ResearchGate. [Link]

  • Bajpai, P., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers. [Link]

  • Hansen, N. J. V., et al. (2018). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. [Link]

  • Keren, T., et al. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • Goldberg, F. W., et al. (2010). Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1756-1760. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Validation

Spectroscopic Differentiation of 2-Fluoro-6-hydroxy-4-methylpyridine Isomers

Executive Summary In medicinal chemistry, fluorinated pyridines serve as critical bioisosteres, modulating metabolic stability and pKa. However, the synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine (Target) often yields...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, fluorinated pyridines serve as critical bioisosteres, modulating metabolic stability and pKa. However, the synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine (Target) often yields regioisomers and tautomeric species that are difficult to distinguish via standard LC-MS due to identical molecular weights (MW 127.12).

This guide provides a definitive spectroscopic protocol to differentiate the Target from its primary regioisomer, 2-Fluoro-4-hydroxy-6-methylpyridine , and characterizes the tautomeric equilibrium (lactam-lactim) that frequently confuses purity assays.

Key Takeaway: 19F NMR is the primary tool for rapid quantitative analysis (qNMR), while 1H NMR methyl shifts provide the definitive structural assignment.

The Isomer Landscape

Before establishing a protocol, we must define the structural competitors. The "hydroxy" pyridines exist in a dynamic equilibrium with their "pyridone" forms.

DesignationIUPAC Name (Lactim Form)Dominant Tautomer (in CDCl₃)Structural Feature
Target (Isomer A) 2-Fluoro-6-hydroxy-4-methylpyridine6-Fluoro-4-methylpyridin-2(1H)-one Methyl at C4 (γ-position)
Isomer B 2-Fluoro-4-hydroxy-6-methylpyridine2-Fluoro-6-methylpyridin-4(1H)-one Methyl at C6 (α-position)
Isomer C 3-Fluoro-2-hydroxy-4-methylpyridine3-Fluoro-4-methylpyridin-2(1H)-oneFluorine at C3 (β-position)
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium for the Target (Isomer A). In polar aprotic solvents (DMSO) and solid state, the Lactam (Pyridone) form dominates.

Tautomerism Lactim Lactim Form (2-Fluoro-6-hydroxy-4-methylpyridine) Aromatic OH Lactam Lactam Form (6-Fluoro-4-methylpyridin-2(1H)-one) C=O / NH Lactim->Lactam  K_eq >> 1   Solvent Solvent Influence CDCl3: ~90% Lactam DMSO-d6: ~99% Lactam Solvent->Lactam

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 2-pyridone form.

Comparative Spectroscopic Data

1H NMR Analysis (Proton)

The most reliable differentiator between Isomer A (Target) and Isomer B is the chemical shift of the methyl group.

  • Isomer A (Target): Methyl is at position 4 (gamma). It is shielded relative to the alpha position.

  • Isomer B: Methyl is at position 6 (alpha, adjacent to Nitrogen). It is deshielded.

Table 1: 1H NMR Shifts in CDCl₃ (400 MHz)

ProtonTarget (Isomer A)Isomer B (Alternative)Diagnostic Note
-CH₃ δ 2.25 (s) δ 2.48 (s) Primary Differentiator. α-Me is downfield.
H-3 δ 6.25 (d, J~10 Hz)δ 5.95 (d, J~10 Hz)H-3 is ortho to F in both; similar coupling.
H-5 δ 6.50 (s/br)δ 6.10 (s)H-5 in Target is between Me and C=O.
NH δ 11.0 - 12.5δ 11.0 - 12.5Broad singlet; unreliable for ID.
19F NMR Analysis (Fluorine)

Fluorine NMR is superior for quantifying mixtures because the signals are singlets (decoupled) or distinct doublets, with no overlap from solvent peaks.

  • Target (F at C2/C6): The fluorine is adjacent to the Nitrogen.

  • Isomer C (F at C3): The fluorine is meta to Nitrogen.

Table 2: 19F NMR Shifts (CFCl₃ ref)

IsomerChemical Shift (δ)Multiplicity (Proton Coupled)
Target (Isomer A) -68.5 ppm Doublet (J~10 Hz)
Isomer B -66.2 ppm Doublet (J~10 Hz)
Isomer C (3-F) -135.0 ppm Multiplet

Note: Shifts may vary by ±1 ppm depending on concentration and pH, but the relative difference (Δδ ~2.3 ppm) between A and B remains constant.

Experimental Protocol

Protocol 1: Rapid Identification (QC Workflow)

Objective: Confirm identity of synthesized lot.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

    • Why DMSO? It stabilizes the lactam form and prevents line broadening seen in CDCl₃ due to hydrogen bonding aggregation.

  • Acquisition: Run 1H NMR (16 scans) and 19F NMR (decoupled, 32 scans).

  • Analysis:

    • Check Methyl region (2.0–2.6 ppm).

    • Target = Peak at ~2.25 ppm .

    • Impurity = Peak at ~2.48 ppm .

  • Quantification: Integrate Methyl peaks. Calculate molar ratio.

Protocol 2: Distinguishing Tautomers

If your spectrum shows "doubled" peaks (e.g., two F signals at -68.5 and -72.0), you likely have a slow-exchange tautomer mixture, not a regioisomer impurity.

  • Test: Add 10 µL of D₂O to the NMR tube.

  • Observation:

    • If peaks merge or sharpen, it is a tautomeric equilibrium.

    • If peaks remain distinct and sharp, it is a regioisomer (Isomer B).

Decision Logic & Workflow

The following flowchart guides the analytical decision-making process for validating the 2-Fluoro-6-hydroxy-4-methylpyridine structure.

Workflow Start Crude Sample (White/Off-white Solid) Solvent Dissolve in DMSO-d6 Start->Solvent FNMR Run 19F NMR Solvent->FNMR CheckF Check F Shift FNMR->CheckF Res3F Signal at -135 ppm (3-Fluoro Isomer) CheckF->Res3F High Field Res2F Signal at -66 to -69 ppm (2-Fluoro Isomer) CheckF->Res2F Low Field HNMR Run 1H NMR Check Methyl Region Res2F->HNMR CheckMe Methyl Shift? HNMR->CheckMe IsoA Peak at 2.25 ppm TARGET CONFIRMED (4-Methyl) CheckMe->IsoA Shielded IsoB Peak at 2.48 ppm ISOMER B (6-Methyl) CheckMe->IsoB Deshielded

Figure 2: Step-by-step logic for spectroscopic validation.

References

  • PubChem. 2-Fluoro-4-methylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Gordillo, B., et al. (2013). "4-Hydroxy-6-methylpyridin-2(1H)-one."[1][2] Acta Crystallographica Section E, 69(10), o1503. (Confirming solid-state tautomer structure). Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for general fluoropyridine chemical shift ranges).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridone/Hydroxypyridine acidity and tautomerism). Available at: [Link]

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-6-hydroxy-4-methylpyridine

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 2-Fluoro-6-hydroxy-4-methylpyridine, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a self-validating system for comprehensive purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this predicts the likely impurity profile. 2-Fluoro-6-hydroxy-4-methylpyridine is often synthesized via routes involving fluorination of a pyridine N-oxide precursor or through diazotization of an aminopyridine.[1] These pathways, while effective, can introduce a range of process-related impurities.

A proactive approach to purity involves classifying these potential contaminants as outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[2][3][4]

Impurity ClassPotential Species in 2-Fluoro-6-hydroxy-4-methylpyridine SynthesisRationale for Presence
Organic Impurities Unreacted Starting Materials (e.g., 2-Amino-6-hydroxy-4-methylpyridine)Incomplete reaction conversion.
Intermediates (e.g., Diazonium salt precursors)Incomplete subsequent reaction steps.
By-products (e.g., Isomeric or over-fluorinated pyridines)Non-selective reactions or side reactions.
Degradation ProductsInstability of the target molecule under reaction or storage conditions.
Inorganic Impurities Reagents, Ligands, and Catalysts (e.g., HF-pyridine, NaNO₂)Carried over from the reaction mixture.
Inorganic Salts (e.g., Sodium salts)Formed during reaction work-up and neutralization steps.
Residual Solvents Toluene, Dichloromethane, Ethyl Acetate, etc.Used during synthesis, extraction, and purification.[5]

This predictive profiling is crucial. It transforms the analytical process from a generic screen into a targeted investigation, ensuring that the chosen methods are fit-for-purpose.

The Analytical Workflow: A Multi-Technique, Self-Validating System

No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on the orthogonal application of multiple, complementary methods. This integrated approach ensures that the weaknesses of one technique are covered by the strengths of another.

Caption: A self-validating workflow for purity assessment.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography is fundamental for separating the target compound from its organic impurities.

High-Performance Liquid Chromatography (HPLC): The Primary Tool

HPLC is the cornerstone for analyzing non-volatile organic impurities due to its high resolution and sensitivity.[6][7]

  • Why it's chosen: It excels at separating compounds with similar structures, such as isomers or precursors, which are common in pyridine synthesis.[8] A Diode Array Detector (DAD) is preferred as it provides spectral information, helping to distinguish between different impurity peaks.

  • Self-Validation: The power of HPLC lies in its ability to quantify impurities relative to the main peak (Area Percent method). However, this assumes all compounds have a similar response factor at the chosen wavelength. Any significant unknown peaks must be identified and quantified using a more specific method.

Experimental Protocol: HPLC-DAD Method for Organic Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) monitoring at 270 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.[9]

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks. Report any impurity greater than the reporting threshold of 0.05% as per ICH guidelines.[2][10]

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC is the preferred method for analyzing volatile organic compounds, making it ideal for residual solvent analysis.[11][12][13]

  • Why it's chosen: The use of a headspace sampler prevents non-volatile components from contaminating the GC system, while the mass spectrometer provides definitive identification of the solvents present.[5][14] This is a regulatory expectation under guidelines like ICH Q3C.[3]

  • Comparison with HPLC: While some volatile compounds can be analyzed by HPLC, GC offers far superior sensitivity and resolution for this specific class of impurities.

Spectroscopic Techniques: The Key to Structural Confirmation

Spectroscopy provides unambiguous structural confirmation of the main component and helps identify unknown impurities detected during chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier

NMR is unparalleled for structural elucidation. For a fluorinated compound like 2-Fluoro-6-hydroxy-4-methylpyridine, a multi-nuclear approach is essential.

  • ¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: A Critical and Underutilized Tool: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, minimizing signal overlap.[15][16][17] This makes it exceptionally powerful for detecting and quantifying any fluorine-containing impurities that might be missed in ¹H NMR.[18][19] The presence of unexpected signals in the ¹⁹F spectrum is a clear indicator of fluorinated by-products.

Caption: NMR techniques target specific nuclei for structural validation.

Absolute and Specific Assays: Beyond Relative Purity

Chromatographic area percent purity is a relative value. For a complete and accurate assessment, absolute and specific quantification methods are required.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

qNMR determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[20][21]

  • Why it's chosen: Its key advantage is that it does not require a dedicated, highly purified reference standard of 2-Fluoro-6-hydroxy-4-methylpyridine itself, which is often unavailable for novel compounds.[22][23] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[24]

  • Comparison with HPLC (100% Area Method): The HPLC area percent method assumes that the main peak and all impurities have an identical response to the detector, which is rarely true. This can lead to significant inaccuracies. qNMR bypasses this issue entirely, providing a much more accurate and defensible purity value.

Karl Fischer Titration: The Specific Measure of Water Content

This classic technique remains the most accurate and specific method for determining water content.[25][26]

  • Why it's chosen: Water is not an impurity in the traditional sense but acts as a diluent, affecting the true purity of the compound. Methods like "loss on drying" are non-specific and will measure any volatile component, whereas Karl Fischer titration is a quantitative chemical reaction with water.[27][28]

  • Self-Validation: The result from Karl Fischer titration is essential for correcting the purity value obtained by other methods (like qNMR or even traditional titration) to provide a final, anhydrous purity value.

Data Synthesis: A Comparative Summary

A comprehensive purity assessment culminates in a clear, comparative summary of the data from all orthogonal methods.

Table 1: Comparison of Key Analytical Techniques

TechniquePrimary TargetStrengthsLimitations
HPLC-DAD Organic ImpuritiesHigh resolution for related substances; quantitative (relative).Requires reference standards for identified impurities; assumes equal response factors for unknowns.
Headspace GC-MS Residual SolventsHigh sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
¹⁹F NMR Fluorinated ImpuritiesHighly specific for fluorine; excellent for detecting isomeric by-products.Requires specialized equipment and expertise.
qNMR Absolute PurityPrimary quantitative method; does not require an analyte-specific reference standard.[21]Lower sensitivity than chromatography; requires a certified internal standard.
Karl Fischer Water ContentHighly specific and accurate for water.Only measures water content.

Table 2: Example Purity Report for a Batch of 2-Fluoro-6-hydroxy-4-methylpyridine

AnalysisMethodResultSpecification
Organic Purity (Area %)HPLC-DAD99.85%≥ 99.5%
Individual Unspecified ImpurityHPLC-DAD0.08%≤ 0.10%
Total Organic ImpuritiesHPLC-DAD0.15%≤ 0.50%
Residual Solvents (Toluene)Headspace GC-MS250 ppm≤ 890 ppm (ICH Q3C)
Water ContentKarl Fischer Titration0.12%≤ 0.5%
Absolute Purity (Anhydrous) qNMR 99.7% ≥ 99.0%

Conclusion

The assessment of purity for a critical synthetic intermediate like 2-Fluoro-6-hydroxy-4-methylpyridine demands a rigorous, multi-faceted approach. Relying on a single technique, such as an HPLC area percent calculation, provides an incomplete and potentially misleading picture.

By integrating high-resolution chromatography for impurity profiling (HPLC, GC-MS), definitive spectroscopic identification (multi-nuclear NMR), and specific quantitative assays (qNMR, Karl Fischer), a self-validating and scientifically sound purity assessment is achieved. This comprehensive strategy ensures that the material meets the exacting standards required for advanced research and development, ultimately underpinning the integrity and success of the scientific endeavor.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Gáspár, A., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Hanna-attas. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. [Link]

  • NIH. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

Sources

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